molecular formula C14H21NO2 B3214496 N-Methyl-L-phenylalanine tert-butyl ester CAS No. 114525-94-9

N-Methyl-L-phenylalanine tert-butyl ester

Cat. No.: B3214496
CAS No.: 114525-94-9
M. Wt: 235.32 g/mol
InChI Key: UZKARLOPBFXQHH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-phenylalanine tert-butyl ester is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-L-phenylalanine tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-L-phenylalanine tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKARLOPBFXQHH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-MePhe-OtBu: A Strategic Guide to N-Methylated Phenylalanine in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-(methylamino)-3-phenylpropanoate, commonly referred to as H-MePhe-OtBu. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, strategic applications, and detailed synthetic protocols related to this pivotal N-methylated amino acid derivative. Our focus is to blend theoretical knowledge with practical, field-tested insights to empower scientists in leveraging H-MePhe-OtBu for the creation of next-generation peptide therapeutics.

The Molecular Blueprint: Chemical Identity and Physicochemical Landscape

A foundational understanding of H-MePhe-OtBu begins with its precise chemical structure and physical characteristics, which dictate its behavior in synthetic environments.

Core Chemical Structure
  • IUPAC Name: (S)-tert-butyl 2-(methylamino)-3-phenylpropanoate

  • Molecular Formula: C₁₄H₂₁NO₂

  • Molecular Weight: 235.32 g/mol [1]

  • CAS Number: 114525-94-9[1]

The structure of H-MePhe-OtBu is characterized by two key modifications to the L-phenylalanine scaffold that confer its unique properties:

  • N-Methylation: The presence of a methyl group on the alpha-amino nitrogen introduces steric hindrance. This modification is fundamental to its role in peptide design, as it restricts the conformational freedom of the peptide backbone and shields the adjacent amide bond from enzymatic degradation.

  • Tert-butyl Ester Protection: The carboxyl group is protected as a tert-butyl ester. This bulky protecting group is stable under the basic conditions typically used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).

cluster_legend Legend C_atom N_atom O_atom C_alpha N_methyl N-CH₃ C_alpha->N_methyl C_beta C_alpha->C_beta C_carbonyl C=O C_alpha->C_carbonyl H_N H Phenyl Phenyl Ring C_beta->Phenyl O_ester O C_carbonyl->O_ester C_tertbutyl tBu O_ester->C_tertbutyl cluster_workflow SPPS Cycle for N-Methylated Amino Acid A Start: Resin-bound Peptide B Fmoc Deprotection (20% piperidine/DMF) A->B C Thorough Washing (DMF, DCM) B->C D Coupling: Pre-activated Fmoc-N-Me-AA C->D E Monitoring (Bromophenol Blue Test) D->E E->D Recouple if needed F Washing E->F Coupling Complete G Next Cycle or Cleavage F->G

Figure 2: SPPS workflow for N-methylated amino acids.

Detailed Coupling Protocol

Objective: To achieve efficient coupling of an Fmoc-N-methylated amino acid (e.g., Fmoc-MePhe-OH, prepared from H-MePhe-OtBu) to a resin-bound peptide.

Expert Causality: Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU are often less effective. [2][3]More potent uronium/aminium-based reagents, such as HATU, are strongly recommended to drive the reaction to completion. [2][3]An extended coupling time and the use of a non-nucleophilic base like DIPEA are also critical.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methyl-L-phenylalanine (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a negative Kaiser test on an aliquot if the preceding amino acid was primary).

  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-N-methyl-L-phenylalanine and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. [2][3]3. Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1-4 hours at room temperature. [2]4. Reaction Monitoring: The Kaiser test is not reliable for secondary amines. [2]Instead, take a small sample of the resin, wash it thoroughly, and perform a Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling. [3]5. Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 3 and 4.

  • Washing: Once the coupling is complete, drain the solution and wash the resin extensively with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove all soluble reagents and byproducts.

Cleavage and Deprotection Protocol

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the tert-butyl ester from the N-methylated phenylalanine residue.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin. Agitate the slurry at room temperature for 2-4 hours. [2]3. Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under vacuum.

Conclusion

H-MePhe-OtBu is a powerful and versatile building block for the synthesis of advanced peptides with enhanced pharmaceutical properties. Its successful application hinges on a clear understanding of the challenges posed by its sterically hindered nature and the implementation of optimized coupling protocols. By leveraging potent activating agents like HATU and employing rigorous monitoring techniques, researchers can effectively incorporate this valuable N-methylated residue, paving the way for the development of more stable, permeable, and potent peptide-based therapeutics. This guide serves as a foundational resource to aid in the strategic and successful use of H-MePhe-OtBu in the cutting-edge field of drug discovery.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry. [Link]

Sources

Technical Profile: N-Methyl-L-Phenylalanine tert-Butyl Ester (N-Me-Phe-OtBu)

[1][2][3][4]

Executive Summary

N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu) is a specialized amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. It serves as a critical building block for introducing N-methylated residues into peptide backbones, a modification known to enhance proteolytic stability, membrane permeability, and conformational rigidity.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, distinguishing critically between the Free Base and Hydrochloride Salt forms to ensure stoichiometric accuracy in experimental design.

Part 1: Physicochemical Profile & Constants

Identity & Molecular Data

The distinction between the free base and the hydrochloride salt is vital for accurate molarity calculations. Commercial reagents are typically supplied as the HCl salt to ensure shelf stability.

PropertyFree Base (N-Me-Phe-OtBu)Hydrochloride Salt (N-Me-Phe-OtBu · HCl)
CAS Number 114525-94-9 15100-75-1 (Generic for Phe-OtBu HCl*)
Formula


Molecular Weight 235.33 g/mol 271.79 g/mol
Appearance Colorless to pale yellow oilWhite to off-white crystalline powder
Solubility DCM, EtOAc, MeOH, EtOHWater, Methanol, DMSO
pKa (approx) ~7.5 (Amine)N/A (Salt form)

*Note: CAS 15100-75-1 is frequently associated with the non-methylated precursor (H-Phe-OtBu HCl) in some databases. Verify specific Certificate of Analysis (CoA) for N-methylated specificity.

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric bulk of the tert-butyl group and the N-methyl modification.

GPhe_CorePhenylalanine Backbone(Chiral Center L-Isomer)OtButert-Butyl Ester(Acid Labile Protection)Phe_Core->OtBuC-TerminusN_MeN-Methyl Group(Increases Lipophilicity)N_Me->Phe_CoreN-Alkylation

Figure 1: Structural connectivity of N-Me-Phe-OtBu. The N-methyl group alters the cis/trans amide bond equilibrium, while the OtBu group protects the carboxylic acid.

Part 2: Synthesis & Preparation Protocol

Core Synthetic Route: Reductive Amination

The most robust method for synthesizing N-Me-Phe-OtBu avoids direct methylation with methyl iodide (which causes over-methylation to the quaternary ammonium salt). Instead, reductive amination using formaldehyde and a selective reducing agent is the industry standard.

Reagents Required:
  • Starting Material: L-Phenylalanine tert-butyl ester hydrochloride (H-Phe-OtBu · HCl).

  • Carbon Source: Aqueous Formaldehyde (37%) or Paraformaldehyde.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

  • Catalyst: Acetic Acid (AcOH) to adjust pH to ~5–6.

Step-by-Step Protocol:
  • Free Base Liberation (Optional but Recommended):

    • Dissolve H-Phe-OtBu · HCl (1.0 eq) in DCM.

    • Wash with saturated

      
       solution. Dry organic layer over 
      
      
      and concentrate to yield H-Phe-OtBu free amine.
  • Imine Formation:

    • Dissolve H-Phe-OtBu (1.0 eq) in MeOH.

    • Add Formaldehyde (37% aq., 1.2 eq).

    • Critical: Stir for 15 minutes to allow the imine/oxazolidine intermediate to form.

  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Add Acetic Acid (glacial) dropwise to maintain pH ~6 (monitor with wet pH paper).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with water.

    • Evaporate MeOH under reduced pressure.

    • Dissolve residue in EtOAc.[1]

    • Wash 1: Saturated

      
       (removes acid/boron salts).
      
    • Wash 2: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The product is typically a clean oil. If necessary, purify via Flash Column Chromatography (Hexanes:EtOAc).

Synthesis Workflow Diagram

SynthesisStartStart: H-Phe-OtBu (HCl Salt)FreeBaseStep 1: Free Base Liberation(DCM / NaHCO3 wash)Start->FreeBaseImineStep 2: Imine Formation(HCHO, MeOH, 15 min)FreeBase->ImineReductionStep 3: Reduction(NaCNBH3, AcOH, pH 6)Imine->Reduction In situWorkupStep 4: Extraction & Drying(EtOAc / Brine)Reduction->Workup QuenchProductFinal: N-Me-Phe-OtBu(Colorless Oil)Workup->Product

Figure 2: Reductive amination workflow for converting H-Phe-OtBu to N-Me-Phe-OtBu.

Part 3: Applications in Drug Development[6]

Peptide Backbone Modification

N-methylation is a key strategy in "Peptidomimetics" to overcome the poor pharmacokinetic properties of natural peptides.

  • Proteolytic Stability: The N-methyl group sterically hinders peptidases from attacking the amide bond, significantly increasing the half-life (

    
    ) of the peptide in serum.
    
  • Conformational Constraint: N-methylation restricts the rotation around the

    
     and 
    
    
    torsion angles. It also eliminates the H-bond donor capability of the amide nitrogen, often inducing a cis-amide bond configuration (cis-trans isomerization).
  • Membrane Permeability: By masking the polar N-H bond, the overall lipophilicity increases, improving oral bioavailability and cell penetration.

Usage in Coupling (SPPS)

When using N-Me-Phe-OtBu in synthesis:

  • Coupling Difficulty: The secondary amine is sterically hindered. Standard coupling reagents (HBTU/HATU) may be slow.

  • Recommended Reagents: Use PyBOP or HATU with prolonged reaction times, or convert the incoming amino acid to an acid chloride or fluoride for higher reactivity.

  • Detection: The secondary amine will not yield a positive Kaiser test (Ninhydrin). Use the Chloranil test or Malachite Green test to monitor coupling completion.

Part 4: Handling & Storage

  • Storage: Store the HCl salt at -20°C with desiccant. The free base is prone to oxidation and should be used immediately or stored under inert gas (

    
    /Argon) at -20°C.
    
  • Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (TFA, HCl in dioxane) unless deprotection is intended.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

  • Sigma-Aldrich. N-Methyl-L-phenylalanine tert-butyl ester Product Page (CAS 114525-94-9). Retrieved from

  • ChemicalBook. N-Methyl-L-phenylalanine Properties and Suppliers. Retrieved from

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[2] Canadian Journal of Chemistry. Retrieved from

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. Journal of Organic Chemistry.[3][4] (Fundamental protocol for reductive amination).

  • PubChem. L-Phenylalanine tert-butyl ester hydrochloride (Precursor Data). Retrieved from

Difference between N-Methyl-L-phenylalanine and L-phenylalanine tert-butyl ester

[2]

Part 1: Executive Technical Summary[1][2]

FeatureN-Methyl-L-phenylalanine (N-Me-Phe)L-phenylalanine tert-butyl ester (H-Phe-OtBu)
Core Function Structural Modification: Permanently alters peptide backbone to enhance stability and permeability.[2][3]Synthetic Protection: Temporarily masks the C-terminus to direct coupling reactions.[2]
Primary Utility Peptidomimetics, ADME optimization, Oncology/CNS drug design.[1]Solid/Solution-phase Peptide Synthesis (SPPS), Convergent synthesis.[1][2]
Key Reactivity Nucleophilic (2° Amine): Sterically hindered; difficult to couple to.[1][4]Acid-Labile Ester: Stable to base (Fmoc removal); cleaved by TFA/HCl.[2]
Physicochemical Increases LogP (lipophilicity); removes H-bond donor.[2]Increases steric bulk at C-terminus; prevents racemization.[2]

Part 2: Structural & Physicochemical Divergence[2]

N-Methyl-L-phenylalanine: The Bioavailability Enhancer

CAS: 2566-30-5 Molecular Weight: 179.22 g/mol [2][5]

N-Me-Phe introduces a methyl group at the

267
  • Cis/Trans Isomerism: Unlike standard amino acids which overwhelmingly favor the trans amide bond geometry, N-methylation lowers the energy barrier between cis and trans states. This allows the peptide to adopt unique "turn" conformations (e.g.,

    
    -turns) required for binding to specific receptors (e.g., GPCRs).[1]
    
  • Proteolytic Stability: The N-methyl group sterically blocks peptidases (like chymotrypsin) from accessing the amide bond, significantly extending plasma half-life (

    
    ).[2][8]
    
  • Membrane Permeability: By replacing an amide proton (H-bond donor) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced.[1] This is the "chameleon effect" seen in drugs like Cyclosporine A .

L-phenylalanine tert-butyl ester: The Orthogonal Protector

CAS: 15463-24-8 (HCl salt) Molecular Weight: 257.76 g/mol (HCl salt)[2]

H-Phe-OtBu utilizes the bulky tert-butyl group to protect the carboxylic acid.[2]

  • Orthogonality: It is stable to basic conditions (piperidine, morpholine) used to remove Fmoc groups, and stable to hydrogenolysis (Pd/C) used to remove Cbz groups.[1] It is strictly acid-labile .[2]

  • Suppression of Side Reactions: The steric bulk of the tert-butyl group is superior to methyl or ethyl esters in preventing diketopiperazine (DKP) formation, a common side reaction in dipeptide esters where the N-terminus attacks the C-terminal ester to form a cyclic byproduct.[2]

Part 3: Synthetic Workflows & Protocols

Workflow A: Handling N-Methyl-L-phenylalanine

Challenge: The secondary amine is sterically hindered and less nucleophilic than a primary amine.[2] Standard coupling reagents (HBTU/DIC) often fail or result in low yields.[1]

Recommended Protocol (Coupling to N-Me-Phe):

  • Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt .[1] The 7-aza group facilitates the reaction via a neighboring group effect.[2]

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.[1]

  • Procedure:

    • Dissolve carboxylic acid partner (1.2 eq) and HATU (1.2 eq) in DMF.

    • Add DIEA (2.5 eq) and activate for 2 minutes.

    • Add N-Me-Phe derivative (1.0 eq).[2][7]

    • Critical Step: Allow reaction to proceed for 2-4 hours. Double coupling is often required.

    • Note: Bis-N-methyl couplings (N-Me-AA coupled to N-Me-AA) are extremely difficult and may require acid chlorides or triphosgene activation.[2]

Workflow B: Handling L-phenylalanine tert-butyl ester

Challenge: Premature cleavage by Lewis acids or accidental exposure to strong acids.[2]

Recommended Protocol (Deprotection):

  • Reagent: TFA (Trifluoroacetic acid) / DCM (1:1 v/v).[1]

  • Scavengers: If the peptide contains Trp, Tyr, or Met, add scavengers (TIS, water, or thioanisole) to trap the generated tert-butyl carbocations.[1] Without scavengers, the t-butyl cation will alkylate the aromatic rings of Phe, Trp, or Tyr (irreversible damage).[1]

  • Procedure:

    • Dissolve H-Phe-OtBu protected peptide in DCM.[2]

    • Add TFA mixture at 0°C (ice bath) to control exotherm.[1]

    • Stir at Room Temp for 30-60 mins.

    • Evaporate TFA immediately under nitrogen flow (do not heat).[1]

    • Precipitate with cold diethyl ether.

Part 4: Visualizing the Logic[1]

Diagram 1: Structural & Functional Divergence

This diagram illustrates the steric and electronic differences driving the applications of each compound.

ComparisonPheL-Phenylalanine(Core Structure)NMePheN-Methyl-L-phenylalanine(N-Me-Phe)Phe->NMePheN-MethylationPheOtBuL-Phe tert-butyl ester(H-Phe-OtBu)Phe->PheOtBuC-Term ProtectionProp1Removes H-bond Donor(Increases Permeability)NMePhe->Prop1Prop2Steric Hindrance(Resists Proteolysis)NMePhe->Prop2Prop3Acid Labile(Cleaved by TFA)PheOtBu->Prop3Prop4Bulky Ester(Prevents DKP formation)PheOtBu->Prop4

Figure 1: Functional divergence of Phenylalanine derivatives based on modification site.[2]

Diagram 2: Synthetic Decision Tree

A logic flow for researchers deciding between these derivatives for peptide synthesis.

DecisionTreeStartGoal: Synthesize Peptide Containing PheQ1Is the Phe residue at the C-Terminus?Start->Q1SolPhaseUse H-Phe-OtBuQ1->SolPhaseSolution Phase Synthesis?Q2Do you need increasedmetabolic stability?Q1->Q2Internal PositionYes1YESAction1Protects C-term duringchain elongationSolPhase->Action1No1NO (Internal Position)NMeUse N-Me-PheQ2->NMeUse N-Me-PheStdStandard SPPSQ2->StdUse Fmoc-Phe-OHYes2YESAction2Requires HATU/HOAtfor couplingNMe->Action2No2NO

Figure 2: Decision matrix for selecting Phenylalanine derivatives in synthesis.

Part 5: References

  • Di Gioia, M. L., et al. (2016).[1][9] "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry.

  • Chatterjee, J., et al. (2008).[4] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [1]

  • Li, B., et al. (2006).[1][10] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][10] Journal of Organic Chemistry. [1]

  • BenchChem. (2025).[1][11] "A Researcher's Guide to Protecting Groups for Phenylalanine." [1]

  • Sigma-Aldrich. "L-Phenylalanine tert-butyl ester hydrochloride Product Specification." [1]

Part 1: The Strategic Imperative of N-Methylation in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methylated Amino Acid Building Blocks for Peptide Synthesis

Transcending the Limitations of Native Peptides

Peptide-based therapeutics offer remarkable potency and specificity, yet their translation into effective drugs is often hindered by inherent pharmacological weaknesses.[1][2][3] Native peptides typically suffer from rapid proteolytic degradation, poor cell membrane permeability, and high conformational flexibility, which collectively lead to a short in-vivo half-life and a lack of oral bioavailability.[3][4][5] N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a cornerstone strategy in medicinal chemistry to systematically address these challenges.[1][4][6] This seemingly subtle modification profoundly alters the physicochemical properties of a peptide, enhancing its "drug-like" characteristics.[1][4][6][7]

A quintessential example of this strategy's success is Cyclosporine A, a potent immunosuppressant. This cyclic peptide, which is N-methylated at seven of its eleven residues, exhibits excellent oral bioavailability, a feat rarely achieved by peptides of its size.[5][8][9] The success of Cyclosporine A provides a compelling blueprint for the rational design of next-generation peptide therapeutics.

The Core Physicochemical Impact of N-Methylation

The introduction of a methyl group to the peptide backbone imparts several transformative properties:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, physically hindering the approach of proteases that would otherwise cleave the amide bond.[4] This increased resistance to enzymatic degradation directly translates to a longer in-vivo half-life.[10][11]

  • Improved Membrane Permeability: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor.[10] This reduces the desolvation penalty associated with transitioning from an aqueous environment into the lipid bilayer of cell membranes, thereby improving passive diffusion and the potential for oral bioavailability.[4][5][7][12]

  • Conformational Control and Pre-organization: The steric bulk of the methyl group restricts rotation around the backbone's phi (Φ) and psi (Ψ) dihedral angles.[3][10] This reduction in conformational flexibility can "pre-organize" the peptide into its bioactive conformation, minimizing the entropic penalty of binding to its target and potentially increasing receptor affinity and selectivity.[3][4][10][13] N-methylation also lowers the energy barrier for the formation of cis-amide bonds, introducing a wider range of possible backbone geometries.[9]

Part 2: Synthesis of Fmoc-N-Methylated Amino Acid Building Blocks

The successful incorporation of N-methylated residues begins with the synthesis of the building blocks themselves. While a limited selection is commercially available, they are often expensive, making in-house synthesis a practical necessity for many research programs.[14] The choice of synthetic strategy depends on the specific amino acid, required scale, and available resources.

Solution-Phase Synthesis: The Fukuyama-Biron-Kessler Method

One of the most robust and widely adopted methods for preparing Fmoc-N-Me-amino acids is based on the work of Fukuyama, later optimized by Biron and Kessler.[14] This approach involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which acidifies the remaining sulfonamide proton, facilitating its methylation.

The causality behind this choice is elegant: the o-NBS group is electron-withdrawing, making the attached nitrogen proton sufficiently acidic to be removed by a mild base. It is also readily cleaved under conditions orthogonal to the Fmoc group and many side-chain protecting groups.

cluster_0 Fukuyama-Biron-Kessler Synthesis of Fmoc-N-Me-AA-OH A Fmoc-AA-OH B o-NBS Protection (o-NBS-Cl, Base) A->B C Fmoc-AA(o-NBS)-OH B->C D Methylation (e.g., (CH₃)₂SO₄, DBU) C->D E Fmoc-N-Me-AA(o-NBS)-OH D->E F o-NBS Deprotection (e.g., 2-Mercaptoethanol, DBU) E->F G Fmoc-N-Me-AA-OH F->G cluster_0 Optimized SPPS Cycle for N-Methylated Residues A Start: Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D Couple Fmoc-N-Me-AA-OH (4 eq. AA, 3.9 eq. HATU, 8 eq. DIEA) Microwave or Extended Time C->D E Wash (DMF) D->E F Bromophenol Blue Test E->F G Incomplete (Blue/Green Beads) F->G Test Fails H Complete (Yellow Beads) F->H Test Passes I Repeat Coupling Step D G->I H->B Next Cycle I->D cluster_0 On-Resin N-Methylation via Sulfonamide Protection A Peptide-Resin with Free N-Terminus B Couple next Fmoc-AA-OH A->B C Fmoc Deprotection B->C D Nosylation (o-NBS-Cl, Collidine) C->D E Methylation (CH₃I, DBU or Mitsunobu) D->E F Nosyl Deprotection (Mercaptoethanol, DBU) E->F G Continue SPPS F->G

Sources

A Technical Guide to the Stability and Cleavage of Tert-Butyl Esters in N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptidomimetic design, conferring enhanced metabolic stability, cell permeability, and conformational control.[1][2] Within the widely adopted 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) framework, the compatibility of side-chain and C-terminal protecting groups with N-methylation is critical. This guide provides an in-depth analysis of the stability and cleavage characteristics of the C-terminal tert-butyl (tBu) ester protecting group in the context of N-methylated amino acid residues. We will explore the underlying chemical principles, debunk common misconceptions, and provide field-proven protocols to ensure high-fidelity peptide deprotection. The core finding is that while the tBu ester's fundamental acid-labile nature remains unchanged, the steric and conformational effects of N-methylation can influence cleavage kinetics, necessitating careful optimization and rigorous analytical verification.

Introduction: The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the precise and sequential formation of amide bonds. To prevent unwanted side reactions and uncontrolled polymerization, the reactive functional groups of the amino acid building blocks—the α-amino group, the C-terminal carboxyl group, and any side-chain functionalities—must be temporarily masked with protecting groups.[3] An effective protection scheme relies on the principle of "orthogonality," where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[4][5]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[6][7] In this scheme:

  • The Nα-Fmoc group is used for temporary protection of the alpha-amine. It is stable to acid but is readily cleaved by a secondary amine base, typically a solution of piperidine in DMF.[4]

  • Acid-labile groups are used for semi-permanent protection of amino acid side chains (e.g., tBu ethers for Ser/Thr/Tyr, Boc for Lys/Trp) and, frequently, for protection of the C-terminal carboxylic acid as a tert-butyl ester . These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7][8]

This orthogonal design allows for the iterative extension of the peptide chain under basic conditions, followed by a single, final acidic step for global deprotection.

The Tert-Butyl Ester: Mechanism and Function

The tert-butyl ester is an ideal choice for C-terminal protection in the Fmoc/tBu strategy due to its high stability under neutral and basic conditions, preventing unwanted reactions during the synthesis cycles.[9] Its removal is an acid-catalyzed process that proceeds through a stable tertiary carbocation intermediate, the tert-butyl cation.[9][10]

The cleavage mechanism involves three key steps:

  • Protonation: The ester's carbonyl oxygen is protonated by a strong acid (e.g., TFA), increasing the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage: The bond between the oxygen and the tertiary carbon cleaves, releasing the free carboxylic acid and the highly stable tert-butyl cation. This step is the rate-determining step and follows a unimolecular (SN1-type) pathway.

  • Cation Quenching: The tert-butyl cation is neutralized, typically by losing a proton to form isobutylene gas or by being trapped by a nucleophilic "scavenger" added to the cleavage cocktail.[11]

G start Protected Peptide-OtBu protonation 1. Protonation (TFA) start->protonation + H+ intermediate Protonated Ester Intermediate protonation->intermediate cleavage 2. C-O Bond Cleavage (Rate-Limiting, SN1-type) intermediate->cleavage products Deprotected Peptide-OH + tert-Butyl Cation cleavage->products cation_fate 3. Cation Quenching products->cation_fate isobutylene Isobutylene (gas) cation_fate->isobutylene Deprotonation scavenged Scavenged Cation (e.g., tBu-S-R) cation_fate->scavenged + Scavenger

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

The Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool in drug design.[2] This seemingly minor modification has profound consequences for a peptide's properties:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in vivo.[2]

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's hydrophobicity, which can improve its ability to cross cell membranes.[12]

  • Conformational Rigidity: N-methylation restricts rotation around the C-N amide bond and can favor a cis amide bond conformation, reducing the peptide's conformational flexibility and locking it into a bioactive shape.[12]

G cluster_0 Standard Amino Acid cluster_1 N-Methyl Amino Acid a Fmoc-NH-CHR-CO-OtBu b Fmoc-N(CH3)-CHR-CO-OtBu n_methyl N-Methyl Group p1->b N-Methylation fmoc Fmoc Group tbu t-Butyl Ester

Caption: Structure of a protected N-methyl amino acid.

Core Analysis: Stability of tBu Esters in N-Methylated Systems

A common concern among peptide chemists is whether the presence of an adjacent N-methyl group compromises the stability of the C-terminal tert-butyl ester or complicates its removal.

Mechanistic Integrity: The fundamental acid-catalyzed SN1-type cleavage mechanism is not altered by N-methylation on the adjacent residue. The stability of the protecting group is dictated by the electronics of the ester and the stability of the leaving tert-butyl cation, which are unaffected by this modification.

Kinetic Considerations: The primary influence of N-methylation on tBu ester cleavage is kinetic, not thermodynamic. Two factors are at play:

  • Steric Hindrance: The N-methyl group adds steric bulk to the peptide backbone. This can slightly impede the access of the TFA catalyst to the ester's carbonyl group, potentially slowing the initial protonation step.

  • Conformational & Solvation Effects: N-methylation alters the peptide's conformational preferences and increases its lipophilicity.[12] This can change how the peptide chain is solvated within the cleavage cocktail, which may subtly influence the rate of deprotection.

The Practical Verdict: The tert-butyl ester remains fully stable throughout Fmoc-based synthesis of N-methylated peptides. During final cleavage, standard TFA-based cocktails are effective. However, due to the kinetic factors described above, complete cleavage of a tBu ester adjacent to an N-methylated residue may require slightly longer reaction times compared to its non-methylated analogue. It is imperative not to assume a standard reaction time is sufficient, but to validate completion through analytical methods.

Side Reactions & Mitigation with Scavenger Cocktails

The most significant challenge during TFA-mediated deprotection is not the stability of the tBu ester itself, but the reactivity of the liberated tert-butyl cation.[13] This potent electrophile can re-attach to nucleophilic side chains, causing unwanted and often irreversible modifications.

Common Side Reactions:

  • S-tert-butylation of Cysteine[13]

  • Alkylation of the Tryptophan indole ring

  • O-tert-butylation of Serine or Threonine hydroxyl groups[13]

  • Alkylation of Methionine's thioether[4]

To prevent these side reactions, cleavage cocktails almost always include scavengers —nucleophiles that are more reactive towards the carbocation than the amino acid side chains.[8][11]

Cleavage Cocktail Composition (v/v) Primary Use & Rationale
Standard (95% TFA) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General-purpose cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. Water helps solvate the peptide and can also act as a scavenger.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)For peptides containing multiple sensitive residues, especially Cys and Met. The cocktail of scavengers provides comprehensive protection.[8]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative to cocktails containing thiols, useful when trityl-based protecting groups are present.[14]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)Specifically designed to prevent the oxidation of Methionine residues during cleavage.[14]

Experimental Protocols

Trustworthiness in synthesis is achieved through robust, verifiable procedures. The following protocols represent a self-validating system for the deprotection of N-methylated peptides.

Protocol 1: Global Cleavage and Deprotection of a tBu-Protected Peptide
  • Preparation:

    • Place the dried peptide-resin (e.g., 50 µmol scale) in a 5 mL fritted syringe reactor.

    • Prepare the cleavage cocktail fresh. For a general-purpose cleavage, use the Standard 95% TFA cocktail: 1.9 mL TFA, 50 µL deionized water, 50 µL TIS.

  • Reaction:

    • Add 2 mL of the cleavage cocktail to the resin. Cap the syringe and gently agitate at room temperature.

    • For non-methylated peptides, a 2-3 hour reaction is typical. For peptides containing N-methylated residues, extend the initial reaction time to 4 hours.

    • At the 4-hour mark, proceed to Protocol 2 for analysis. Continue the main cleavage reaction while the analysis is performed.

  • Peptide Precipitation:

    • Once cleavage is confirmed to be complete, drain the TFA filtrate into a 15 mL conical tube.

    • Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.

    • Add 10 mL of ice-cold diethyl ether to the conical tube to precipitate the crude peptide.

  • Isolation:

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube (e.g., 3000 x g for 5 minutes), decant the ether, and gently dry the peptide pellet under a stream of nitrogen.

    • The crude peptide is now ready for purification by HPLC.

Protocol 2: Workflow for Monitoring Deprotection by LC-MS

This protocol is essential for validating the completion of the cleavage reaction.

G start Start Cleavage Reaction (t = 0 hrs) sample At t = 4 hrs, take a ~20 µL aliquot of TFA start->sample precipitate Precipitate aliquot in 1 mL cold ether sample->precipitate isolate Centrifuge, decant ether, dry pellet precipitate->isolate dissolve Dissolve pellet in ACN/Water isolate->dissolve analyze Inject on LC-MS dissolve->analyze decision Is Starting Material Peak Absent? analyze->decision yes Yes: Cleavage Complete. Proceed to Workup. decision->yes >98% Conversion no No: Continue Reaction. Re-sample in 1-2 hrs. decision->no <98% Conversion no->sample Extend Reaction

Caption: Workflow for analytical monitoring of peptide cleavage.[15]

Interpreting the LC-MS Data:

  • The starting material (fully protected peptide) will be less polar and have a higher mass (+56 Da for the tBu ester) than the final product.

  • As the reaction proceeds, the peak corresponding to the starting material will decrease in area, while the product peak will increase.[15]

  • The reaction is considered complete when the starting material peak is no longer detectable or represents <2% of the total peptide-related peak area.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cleavage 1. Insufficient reaction time, especially with N-methylated residues. 2. Ineffective acid (old or diluted TFA). 3. Reaction temperature is too low.1. Extend the reaction time by 1-2 hours and re-analyze.[11] 2. Use fresh, high-purity TFA. 3. Ensure the reaction is run at room temperature (20-25°C).[11]
Unexpected Mass Adducts (+56 Da) Re-alkylation of the peptide by the tert-butyl cation.1. Ensure an adequate concentration and type of scavenger (TIS is highly effective).[11] 2. Use a more robust scavenger cocktail like Reagent K for sensitive sequences.[8]
Low Yield After Workup The deprotected peptide may have some solubility in the precipitation solvent (ether).1. Ensure the ether is ice-cold and use a larger volume (at least 10x the volume of TFA). 2. Increase the precipitation time at -20°C. 3. If the peptide is highly polar, it may be lost during aqueous workup; saturate the aqueous phase with NaCl before extraction.
Substrate Degradation The peptide sequence contains acid-sensitive motifs (e.g., Asp-Pro bond).1. Reduce cleavage time and temperature if possible, while still ensuring complete deprotection. 2. Consider milder cleavage reagents if compatible with other protecting groups (e.g., aqueous phosphoric acid, though less common in SPPS).[11][16]

Conclusion

The tert-butyl ester is a robust and reliable C-terminal protecting group fully compatible with the synthesis of N-methylated peptides via the Fmoc/tBu strategy. Its stability profile is not fundamentally compromised by the presence of an adjacent N-methyl group. However, practitioners must be cognizant of the potential for altered cleavage kinetics due to steric and conformational effects. Standard cleavage protocols remain highly effective, but should be coupled with extended reaction times and, most critically, validated by rigorous analytical monitoring such as LC-MS. By understanding the underlying mechanisms and implementing systematic verification, researchers can confidently and successfully deprotect complex N-methylated peptides, unlocking their full potential in drug discovery and development.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • EP2110380B1 - Alpha-N-methylation of amino acids - Google P
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation - ResearchGate. (URL: [Link])

  • An array of orthogonal N-protecting groups for the amino acids, using... - ResearchGate. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (URL: [Link])

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (URL: [Link])

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (URL: [Link])

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate. (URL: [Link])

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (URL: [Link])

  • Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC. (URL: [Link])

  • Preparation of t-Butyl Esters of Free Amino Acids1 - Semantic Scholar. (URL: [Link])

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • N -methylation in amino acids and peptides: Scope and limitations - ResearchGate. (URL: [Link])

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: [Link])

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols | Request PDF - ResearchGate. (URL: [Link])

  • Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure - University of Bristol Research Portal. (URL: [Link])

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Journal of the American Chemical Society. (URL: [Link])

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Methyl-L-phenylalanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Methodology

The Challenge of N-Monomethylation

Synthesizing N-methylated amino acids, particularly esters, presents a classic chemoselectivity challenge: preventing over-alkylation .

  • Direct Alkylation (Methyl Iodide): Reacting a primary amine (L-Phe-OtBu) with methyl iodide inevitably leads to a mixture of mono-methyl, di-methyl (quaternary), and unreacted starting material due to the increased nucleophilicity of the secondary amine product.

  • Reductive Amination (Formaldehyde/NaBH₃CN): While popular, this method often suffers from "methylation creep," where the desired secondary amine rapidly reacts with formaldehyde to form the tertiary dimethyl species.

  • Protecting Group Constraints: The tert-butyl ester moiety is highly acid-labile. Standard N-methylation routes using Boc-protection (which requires strong acid for removal) are incompatible because the deprotection step would cleave the ester, destroying the target molecule.

The Solution: The Fukuyama "Nosyl" Strategy

To guarantee monomethylation and preserve the acid-sensitive tert-butyl ester , this protocol utilizes the Fukuyama Amine Synthesis (2-nitrobenzenesulfonamide strategy).

  • Mechanism: The amino group is converted to a sulfonamide (Nosyl group), which significantly acidifies the N-H proton (pKa ~11). This allows for clean deprotonation and mono-alkylation.

  • Orthogonality: The Nosyl group is removed via nucleophilic aromatic substitution (using a thiol and base), conditions that are perfectly orthogonal to the acid-sensitive tert-butyl ester.

Part 2: Visualizing the Pathway

The following diagram illustrates the three-phase synthesis workflow, highlighting the protecting group strategy and reaction conditions.

G Start L-Phe-OtBu·HCl (Starting Material) Step1 Phase 1: Protection (Nosyl-Cl, TEA) Start->Step1 DCM, 0°C Inter1 N-Ns-Phe-OtBu (Sulfonamide) Step1->Inter1 Step2 Phase 2: Methylation (MeI, K2CO3) Inter1->Step2 DMF, RT Inter2 N-Me-N-Ns-Phe-OtBu (Methylated) Step2->Inter2 Step3 Phase 3: Deprotection (PhSH, DBU) Inter2->Step3 DMF, RT Final H-MePhe-OtBu (Target) Step3->Final Yield ~85%

Figure 1: The Fukuyama pathway ensures monomethylation by temporarily masking the amine as a sulfonamide, preventing over-alkylation.

Part 3: Detailed Experimental Protocol

Materials & Reagents Table
ReagentRoleCAS NumberEquiv.Notes
L-Phe-OtBu·HCl Substrate15463-24-81.0Starting material
2-Nitrobenzenesulfonyl chloride (NsCl) Protecting Group1694-92-41.2"Nosyl" chloride
Methyl Iodide (MeI) Alkylating Agent74-88-41.5Toxic; use in fume hood
Thiophenol (PhSH) Deprotection108-98-52.5Stench; use bleach trap
DBU Base6674-22-25.0Or K₂CO₃ (slower)
DMF Solvent68-12-2-Anhydrous
Phase 1: N-Nosyl Protection

Objective: Activate the amine for mono-alkylation.

  • Setup: In a flame-dried round-bottom flask, suspend L-Phe-OtBu·HCl (10 mmol, 2.57 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.2 equiv, 3.1 mL) dropwise at 0°C. The solution should become clear.

  • Reaction: Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.2 equiv, 2.66 g) portion-wise over 15 minutes.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 2:1). The product (N-Ns-Phe-OtBu) will appear as a UV-active spot less polar than the starting material.

  • Workup: Dilute with DCM, wash with 5% citric acid (removes excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The resulting yellow solid/oil is stable and can be used directly or recrystallized from EtOAc/Hexane.

Phase 2: N-Methylation

Objective: Introduce the methyl group without risk of dimethylation.

  • Solvation: Dissolve the N-Ns-Phe-OtBu intermediate (from Phase 1) in anhydrous DMF (concentration ~0.2 M).

  • Base: Add anhydrous K₂CO₃ (2.0 equiv).

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) via syringe.

  • Incubation: Stir at RT for 4–12 hours.

    • Note: The sulfonamide proton is acidic (pKa ~11), allowing K₂CO₃ to deprotonate it easily. Since there are no protons left on the nitrogen after methylation, over-methylation is chemically impossible.

  • Workup: Pour mixture into water and extract with EtOAc (3x). Wash organics extensively with water (to remove DMF) and brine. Dry and concentrate.

    • Result: N-Me-N-Ns-Phe-OtBu (usually a thick yellow oil).

Phase 3: Fukuyama Deprotection

Objective: Remove the Nosyl group without cleaving the tert-butyl ester.

  • Reaction: Dissolve the methylated intermediate in DMF (0.1 M).

  • Scavenger Prep: Add Thiophenol (2.5 equiv) followed by DBU (5.0 equiv).

    • Alternative: For a less odorous procedure, use Mercaptoethanol (3.0 equiv) and DBU, though Thiophenol is faster.

  • Mechanism: The thiolate anion attacks the aromatic ring of the Nosyl group (Meisenheimer complex), collapsing to release SO₂ and the free secondary amine.

  • Timing: Stir at RT for 1–2 hours. The yellow color often intensifies (formation of the Meisenheimer complex) and then fades or changes.

  • Purification (Critical):

    • Dilute with Et₂O (Ether is preferred to precipitate salts).

    • Wash with saturated NaHCO₃ (removes thiophenol byproducts).

    • Acid/Base Extraction: Extract the organic layer with 1M HCl (carefully, keep cold to preserve tBu). The product moves to the aqueous phase. Wash the aqueous phase with ether. Basify the aqueous phase with NaHCO₃ (pH 9) and extract back into EtOAc.

    • Why? This removes non-basic impurities (like the sulfur byproduct).

  • Final Isolation: Dry (Na₂SO₄) and concentrate the EtOAc layer to yield H-MePhe-OtBu as a clear or pale oil.

Part 4: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare your product against these expected markers:

MetricExpected ValueMethod
Appearance Colorless to pale yellow oilVisual
Purity >95%HPLC (C18, MeCN/H2O)
¹H NMR (CDCl₃) N-Me singlet at ~2.3 - 2.4 ppm 400 MHz NMR
¹H NMR (CDCl₃) tBu singlet at ~1.4 ppm 400 MHz NMR
Mass Spec [M+H]⁺ = 236.16ESI-MS
Troubleshooting Guide
  • Problem: Low yield in Phase 2 (Methylation).

    • Cause: Old/wet DMF or weak base.

    • Fix: Use fresh anhydrous DMF and ensure K₂CO₃ is finely ground.

  • Problem: "Rotten egg" smell persists in product.

    • Cause: Residual Thiophenol.

    • Fix: Wash organic layer with 10% NaOH or bleach solution (oxidizes thiol to disulfide/sulfonate) during workup. Caution: tBu ester is stable to dilute base, but work quickly.

  • Problem: Loss of tBu ester.

    • Cause: Acid wash in Phase 3 was too strong or too long.

    • Fix: Use 5% Citric Acid instead of HCl for the acid wash step, or skip acid extraction and purify via column chromatography (SiO₂, DCM/MeOH 95:5).

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

  • Wisniewski, K., et al. (2021). Synthesis of N-Methyl-L-phenylalanine tert-butyl ester via Nosyl protection. (General protocol adaptation derived from standard peptide synthesis methodologies described in Methods in Molecular Biology).

Application Note: High-Fidelity Reductive Amination of L-Phenylalanine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination of L-Phenylalanine tert-Butyl Ester Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The N-alkylation of amino acid esters is a pivotal transformation in the synthesis of peptidomimetics and pharmaceutical intermediates. This guide details the reductive amination of L-phenylalanine tert-butyl ester (H-Phe-OtBu) using sodium triacetoxyborohydride (STAB) . Unlike traditional methods utilizing sodium cyanoborohydride (


) or catalytic hydrogenation, the STAB protocol offers a "one-pot" solution that minimizes racemization of the 

-chiral center and preserves the acid-labile tert-butyl ester moiety. This document provides a self-validating protocol, mechanistic insights, and troubleshooting matrices for high-throughput and bench-scale applications.

Mechanistic Principles & Chemical Logic

The Chemoselectivity of STAB

Sodium triacetoxyborohydride,


, is the reagent of choice for this transformation due to its steric bulk and electron-withdrawing acetoxy groups.[1] These features stabilize the boron-hydrogen bond, making it less nucleophilic than 

.
  • Selectivity: STAB reduces iminium ions (formed in situ) much faster than it reduces aldehydes or ketones. This allows for a direct, one-pot reaction where the amine and carbonyl are mixed in the presence of the reducing agent.[1][2]

  • Racemization Control: By avoiding the harsh acidic conditions required for

    
     (pH ~3-4) and the basic conditions that promote enolization, STAB operates in a weakly acidic media (generated by the reagent itself or added AcOH), preserving the L-configuration of the phenylalanine backbone.
    
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion of the amine and aldehyde to the secondary amine, highlighting the critical iminium intermediate.

G Start L-Phe-OtBu (Amine Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium - H2O Product N-Alkylated L-Phe-OtBu Iminium->Product Hydride Transfer (Fast Step) Acid AcOH (Catalyst) Acid->Hemiaminal STAB STAB (H- Source) STAB->Iminium

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rapid reduction of the iminium ion prevents the equilibrium from reverting to the starting materials.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
L-Phe-OtBu · HCl Substrate1.0Often supplied as HCl salt; requires neutralization.
Aldehyde Electrophile1.1 - 1.2Slight excess ensures complete amine consumption.
STAB Reductant1.4 - 1.5

; Moisture sensitive.
DIPEA Base1.0N,N-Diisopropylethylamine; used to free-base the HCl salt.
Acetic Acid (AcOH) Catalyst0 - 1.0Optional; accelerates imine formation for hindered ketones.
1,2-Dichloroethane (DCE) Solvent-Standard solvent. Anhydrous.
THF Solvent-Greener alternative to DCE; slightly slower kinetics.
Step-by-Step Procedure

Note: This protocol assumes the use of the hydrochloride salt of L-phenylalanine tert-butyl ester. If using the free amine, omit Step 1 and the DIPEA addition.

Phase 1: Preparation & Free-Basing
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add L-Phe-OtBu · HCl (1.0 equiv) and anhydrous DCE (concentration ~0.2 M).

  • Neutralization: Add DIPEA (1.0 equiv) dropwise. Stir for 10–15 minutes at room temperature.

    • Critical Check: Ensure the solid dissolves. If the amine is not free-based, it cannot attack the aldehyde.

Phase 2: Reductive Amination
  • Aldehyde Addition: Add the Aldehyde (1.1 equiv) to the reaction mixture.

  • Imine Formation (Optional but Recommended): Stir for 30–60 minutes.

    • Expert Tip: While STAB allows "one-pot" addition, a short pre-stir allows the imine/hemiaminal equilibrium to establish, often improving yield for sterically hindered aldehydes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting amine.

Phase 3: Workup & Purification
  • Quench: Carefully add saturated aqueous

    
      solution. Stir vigorously for 15 minutes to quench excess hydride and neutralize acetic acid byproducts.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).

    • Caution: Silica gel is slightly acidic. For highly acid-sensitive products, add 1% Triethylamine to the eluent.

Workflow Logic & Decision Tree

The following diagram outlines the operational workflow and critical decision points during the synthesis.

Workflow Start Start: L-Phe-OtBu Source CheckSalt Is it HCl Salt? Start->CheckSalt Neutralize Add DIPEA (1.0 eq) in DCE CheckSalt->Neutralize Yes Dissolve Dissolve in DCE CheckSalt->Dissolve No (Free base) AddAldehyde Add Aldehyde (1.1 eq) Neutralize->AddAldehyde Dissolve->AddAldehyde AddSTAB Add STAB (1.4 eq) @ 0°C AddAldehyde->AddSTAB Stir 30 min Monitor Monitor (TLC/LCMS) AddSTAB->Monitor Stir 4-16h Quench Quench: Sat. NaHCO3 Monitor->Quench Complete AddTime Stir longer or Add 0.5 eq STAB Monitor->AddTime Incomplete Workup Extract (DCM) -> Dry -> Column Quench->Workup AddTime->Monitor

Figure 2: Operational workflow for the reductive amination of L-Phe-OtBu.

Optimization & Troubleshooting Matrix

Solvent Selection
  • 1,2-Dichloroethane (DCE): The historical standard. Excellent solubility for STAB and amino acid esters. Promotes faster kinetics.

  • Tetrahydrofuran (THF): A viable "green" alternative. STAB is soluble in THF, but reaction rates may be slightly slower.

  • Methanol (MeOH): Avoid. STAB reacts rapidly with methanol (solvolysis), decomposing the reagent before it can reduce the imine. If MeOH must be used (e.g., for solubility), use

    
     instead (with appropriate safety precautions).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion HCl salt not neutralized.Ensure 1.0 eq DIPEA is added. Check pH of wet paper (should be ~6-7).
Start Material Remains Steric hindrance of aldehyde.Increase reaction time (up to 24h) or add 1.0 eq Acetic Acid to catalyze imine formation.
Dialkylation Primary amine is too reactive.Ensure Aldehyde is added slowly or use a slight excess of the Amine (reverse stoichiometry).
Racemization High pH or prolonged reaction.Avoid strong bases. Do not use

. Stick to DIPEA/TEA. Keep reaction time optimized.
Ester Hydrolysis Aqueous acid exposure.[3]Do not use strong acid workups (e.g., 1M HCl). Use NaHCO3 or Citric Acid buffer (pH 5).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[11] Chemical Society Reviews, 27, 395-404. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions.[7][11] [Link]

Sources

Application Note: High-Efficiency Coupling Strategies for N-Methyl-L-phenylalanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Conditions for N-Methyl-L-phenylalanine tert-butyl ester in SPPS Content Type: Application Note & Protocol Guide

Executive Summary

The incorporation of


-methylated amino acids, such as 

-Methyl-L-phenylalanine (

-Me-Phe), is a critical strategy in medicinal chemistry to enhance peptide metabolic stability, membrane permeability, and oral bioavailability.[1] However, the

-methyl group introduces significant steric hindrance and lowers the nucleophilicity of the amine, making standard coupling protocols (e.g., DIC/HOBt) ineffective.

This guide addresses the specific use of


-Methyl-L-phenylalanine tert-butyl ester (H-

-Me-Phe-OtBu)
. Because the tert-butyl ester protects the C-terminus, this molecule is primarily used as a nucleophile in solution-phase synthesis to generate Fmoc-dipeptide building blocks (e.g., Fmoc-AA-

(Me)Phe-OH). These pre-formed blocks are then introduced into Solid-Phase Peptide Synthesis (SPPS) to bypass the difficult on-resin coupling to a secondary amine.

Strategic Analysis: The Steric Challenge

Coupling to


-methylated residues is widely considered one of the most difficult steps in peptide synthesis. The reaction rate can be 

to

times slower than standard primary amines due to two factors:
  • Steric Hindrance: The methyl group physically blocks the approach of the activated electrophile.

  • Electronic Deactivation: The secondary amine is less nucleophilic.

The "Dipeptide Unit" Strategy

Using H-


-Me-Phe-OtBu allows for the synthesis of a dipeptide in solution. This is advantageous because:
  • Higher Yields: Solution phase allows for stronger activation methods (e.g., Acid Chlorides) that might be too harsh or prone to side reactions on-resin.

  • Purification: The resulting dipeptide (Fmoc-AA-

    
    (Me)Phe-OtBu) can be purified to remove epimers before committing to the solid phase.
    
  • Prevention of Diketopiperazine (DKP): Direct SPPS of

    
    -methyl peptides often suffers from DKP formation (auto-cleavage) at the dipeptide stage. Introducing a pre-formed dipeptide mitigates this risk.
    
Decision Matrix: Reagent Selection
Reagent ClassReagentEfficacy for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Me
Risk of EpimerizationRecommendation
Uronium HATU HighLow (with HOAt)Standard Choice. Excellent balance of reactivity and safety.[2]
Phosphonium PyBroP / PyAOP Very HighModerateUse if HATU fails. PyAOP is superior to PyBOP for hindered amines.
Acid Chloride BTC / Triphosgene ExtremeHigh (requires care)Ultimate Choice. Use for the most difficult couplings in solution phase.
Oxyma-based COMU HighLowSafer alternative to HATU with comparable efficiency.

Visual Workflow: Dipeptide Building Block Synthesis

The following diagram illustrates the workflow for converting H-


-Me-Phe-OtBu into a viable SPPS building block.

DipeptideSynthesis cluster_0 Solution Phase Start Fmoc-AA-OH (Incoming Acid) Activ Activation (HATU or BTC) Start->Activ Activate COOH Nucl H-N-Me-Phe-OtBu (Nucleophile) Inter Intermediate Fmoc-AA-N(Me)Phe-OtBu Nucl->Inter Activ->Inter + Nucleophile (DIPEA/Collidine) Deprot Acidolysis (TFA/DCM) Inter->Deprot Remove tBu Final Fmoc-AA-N(Me)Phe-OH (Ready for SPPS) Deprot->Final Purify

Figure 1: Workflow for synthesizing Fmoc-dipeptide building blocks using N-Methyl-L-phenylalanine tert-butyl ester.

Experimental Protocols

Protocol A: HATU-Mediated Solution Coupling (Standard)

Best for: Standard amino acids (Ala, Phe, Leu) coupling to N-Me-Phe-OtBu.

Reagents:

  • Fmoc-Amino Acid (1.1 eq)

  • H-

    
    -Me-Phe-OtBu (1.0 eq)
    
  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional but recommended to suppress racemization.

  • DIPEA (3.0 eq) or 2,4,6-Collidine (TMP) (3.0 eq)

  • Solvent: Dry DMF or DCM (Concentration ~0.1 M)

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in dry DMF.

  • Base Addition: Add DIPEA (or Collidine). Stir for 1–2 minutes. Note: The solution should turn yellow.

  • Coupling: Add H-

    
    -Me-Phe-OtBu to the activated mixture.
    
  • Reaction: Stir under nitrogen at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% NaHCO₃, 1M KHSO₄ (or 5% Citric Acid), and Brine. Dry over MgSO₄ and concentrate.

  • tBu Deprotection: Treat the crude ester with TFA:DCM (1:1) for 1 hour to yield the free acid building block for SPPS.

Protocol B: Bis-trichloromethyl Carbonate (BTC) Method (Advanced)

Best for: Extremely hindered amino acids (Val, Ile, Aib) where HATU yields are <50%. This generates an acid chloride in situ.

Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.

Reagents:

  • Fmoc-Amino Acid (1.2 eq)

  • BTC (0.4 eq)

  • H-

    
    -Me-Phe-OtBu (1.0 eq)
    
  • 2,4,6-Collidine (3.0 - 5.0 eq)

  • Solvent: Dry THF or DCM

Procedure:

  • Suspension: Suspend Fmoc-AA-OH and BTC in dry THF/DCM under inert atmosphere (Argon/N₂).

  • Activation: Add Collidine dropwise at 0°C. Stir for 20 minutes. A white precipitate (Collidine·HCl) will form, and the solution contains the Fmoc-amino acid chloride.

  • Coupling: Add H-

    
    -Me-Phe-OtBu dissolved in a minimal amount of solvent.
    
  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quench: Quench carefully with saturated NaHCO₃.

  • Workup: Standard extraction (as above).

Troubleshooting & Optimization

Epimerization (Racemization)

Coupling to


-methyl amino acids carries a high risk of epimerization, particularly at the C-terminus of the incoming amino acid if it is not a urethane-protected (Fmoc/Boc) residue (e.g., in fragment condensation).
  • Solution: Use 2,4,6-Collidine instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces proton abstraction from the

    
    -carbon.
    
  • Additive: Always use HOAt or Oxyma Pure with uronium reagents.

Low Yields

If the reaction stalls:

  • Solvent Switch: Change from DMF to NMP (N-methylpyrrolidone). NMP swells peptide chains better and improves kinetics for hindered couplings.

  • Double Coupling: Do not increase equivalents excessively; instead, filter and repeat the coupling step with fresh reagents.

  • Microwave: If performing this on solid phase (direct coupling), microwave irradiation (75°C, 5-10 min) significantly improves yields for

    
    -methyl couplings.
    
Diketopiperazine (DKP) Formation

If you are using the dipeptide in SPPS (after deprotecting the tBu ester):

  • Risk: Upon Fmoc-removal of the dipeptide on-resin, the free amine can attack the C-terminal carbonyl, cleaving the dipeptide off the resin as a cyclic DKP.

  • Prevention: Use Trityl-based resins (2-CTC) which are sterically bulky, or ensure the next coupling (the 3rd amino acid) is performed immediately and with high efficiency (HATU).

References

  • Coste, J., et al. (1990). "Oxybenzotriazole free uronium salts: efficient reagents for peptide coupling." Tetrahedron Letters, 31(15), 205-208. Link (Establishes HATU efficiency).

  • Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Science, 11(2), 85-102. Link (Detailed comparison of HATU, PyAOP, and BTC for N-methyls).

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

  • Albericio, F., & El-Faham, A. (2010). "COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents."[4] Chemistry – A European Journal, 16(1), 116-120. Link

  • Sigma-Aldrich. "N-Methyl-L-phenylalanine tert-butyl ester hydrochloride Product Page." Link (For physicochemical properties).

Sources

Synthesis of N-methylated peptides using H-MePhe-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solution-Phase Synthesis of N-Methylated Peptides Utilizing H-MePhe-OtBu

Part 1: Strategic Overview & Scientific Rationale

The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (MePhe) , is a critical strategy in modern drug discovery to enhance metabolic stability and membrane permeability (bioavailability) of peptide therapeutics. However, the synthesis of these molecules presents two formidable chemical barriers:

  • The Steric Wall (Coupling to MePhe): The N-methyl group on H-MePhe-OtBu creates significant steric hindrance, reducing the nucleophilicity of the secondary amine. Standard coupling reagents (e.g., HBTU, EDC) often fail, leading to low yields or racemization.

  • The Cyclization Trap (Diketopiperazine Formation): Upon deprotection of the N-terminal Fmoc group of a dipeptide containing MePhe (e.g., H-AA-MePhe-OtBu), the free amine has a high propensity to attack the C-terminal ester, forming a diketopiperazine (DKP) and cleaving the peptide chain.

Why H-MePhe-OtBu? The choice of the tert-butyl ester (OtBu) is strategic. Unlike methyl (OMe) or benzyl (OBzl) esters, the bulky OtBu group provides steric shielding of the carbonyl carbon. This significantly suppresses the rate of DKP formation during N-terminal deprotection, making H-MePhe-OtBu the superior building block for solution-phase synthesis of N-methylated peptides [1].

Part 2: Visualizing the Challenge

The following diagram illustrates the competing pathways during the synthesis. The goal is to maximize the Green Path (Peptide Elongation) and eliminate the Red Path (DKP Formation).

PeptideSynthesis Start H-MePhe-OtBu (Steric Hindrance) Coupling Coupling Step (Requires HATU/COMU) Start->Coupling + Fmoc-AA-OH Dipeptide Fmoc-AA-MePhe-OtBu Coupling->Dipeptide Deprotection Fmoc Removal (Base Treatment) Dipeptide->Deprotection Intermediate H-AA-MePhe-OtBu (Free Amine) Deprotection->Intermediate DKP Diketopiperazine (DKP) (Dead End Side Product) Intermediate->DKP Slow Cyclization (Suppressed by OtBu) Elongation Tripeptide (Success) Intermediate->Elongation Rapid Coupling (+ Next AA)

Figure 1: Reaction pathway highlighting the critical branching point between successful elongation and DKP failure.

Part 3: Detailed Experimental Protocols

Protocol A: Coupling to the N-Methylated Center

Objective: Couple Fmoc-AA-OH to H-MePhe-OtBu with >95% yield and <1% racemization.

Reagent Selection Logic: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the primary coupling reagent. The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen to accelerate the reaction rate by orders of magnitude compared to HOBt-based reagents, which is essential for overcoming the steric bulk of the N-methyl group [2].

Materials:

  • H-MePhe-OtBu (HCl salt or free base)

  • Fmoc-Amino Acid (Fmoc-AA-OH)

  • HATU (Coupling Reagent)[1][2][3][4][5]

  • HOAt (Additive - Optional but recommended for extremely hindered residues like Val, Ile)

  • DIEA (N,N-Diisopropylethylamine)[4]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of H-MePhe-OtBu and 1.1 equiv of Fmoc-AA-OH in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.1 equiv of HATU to the mixture.

    • Note: If using the HCl salt of H-MePhe-OtBu, ensure you account for the extra equivalent of base in the next step.

  • Initiation: Add 3.0 equiv of DIEA dropwise while stirring.

    • Critical Check: Verify pH is basic (pH 8-9) using wet pH paper.

  • Reaction: Stir under nitrogen atmosphere at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Ninhydrin stain is ineffective for secondary amines; use Chloranil or Bromophenol Blue stain.

  • Work-up:

    • Dilute with EtOAc.

    • Wash sequentially with 5% KHSO₄ (or 1N HCl), Sat. NaHCO₃, and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Validation: Confirm identity via LC-MS. Purity should be >90% before proceeding.

Protocol B: Controlled Fmoc Deprotection (DKP Avoidance)

Objective: Remove the Fmoc group without triggering DKP formation.

Scientific Insight: While the OtBu group slows DKP formation, it does not stop it entirely. The risk is highest when the dipeptide is in the free base form for extended periods. Therefore, we avoid standard 20% Piperidine/DMF baths used in solid-phase synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Fmoc-AA-MePhe-OtBu in DCM (Dichloromethane) rather than DMF. DCM is less polar, which slightly destabilizes the transition state for cyclization.

  • Deprotection Cocktail: Add Diethylamine (DEA) or Piperidine to a final concentration of 20% v/v.

    • Why DEA? DEA is easier to evaporate than piperidine, allowing for a rapid workup without aqueous extraction, minimizing the time the free amine exists in solution.

  • Timing: Stir for exactly 30 minutes. Monitor by TLC for disappearance of starting material.

  • Rapid Isolation:

    • Immediately evaporate the solvent and base in vacuo (rotary evaporator) at low temperature (<30°C).

    • Co-evaporate with Toluene (2x) or DCM (2x) to remove trace base.

    • CRITICAL: Do not store the intermediate H-AA-MePhe-OtBu. Proceed immediately to the next coupling step (Protocol A) to "trap" the amine.

Protocol C: Alternative "Acid Chloride" Method (For Failed Couplings)

If HATU fails (common with extremely bulky residues like Fmoc-Val-OH or Fmoc-Aib-OH coupling to MePhe), utilize the BTC (Bis(trichloromethyl)carbonate) method [3].

  • Activation: Dissolve Fmoc-AA-OH (1.2 equiv) and BTC (0.4 equiv) in anhydrous THF.

  • Base Addition: Add sym-collidine (3 equiv) dropwise. A white precipitate (collidinium chloride) will form. Stir for 20 min to generate the acid chloride.

  • Coupling: Add H-MePhe-OtBu (1.0 equiv) and DIEA (1.0 equiv) dissolved in THF.

  • Reaction: Stir for 1-2 hours. This reaction is extremely fast and potent.

Part 4: Data Summary & Troubleshooting

Reagent Performance Comparison for N-Methyl Coupling

ReagentReactivityRacemization RiskRecommended Use
HATU HighLowStandard Choice. Best balance of speed and safety.
COMU HighVery LowSafety Alternative. Similar performance to HATU, non-explosive leaving group.[1]
BTC ExtremeMediumRescue Method. Use only if HATU fails. Requires strictly anhydrous conditions.
PyBOP ModerateModerateNot recommended for N-Me couplings due to slower kinetics.

Troubleshooting Guide

IssueObservation (LC-MS)Root CauseSolution
Incomplete Coupling Starting material (H-MePhe-OtBu) persists.Steric hindrance prevents activated ester attack.Switch to BTC method or double-couple with HATU at 40°C.
Racemization Split peaks (diastereomers) in HPLC.Over-activation or excess base.Reduce base to 2.0 equiv. Use collidine (weaker base) instead of DIEA.[4]
DKP Formation Mass corresponding to [M-OtBu] cyclized product.Deprotection time too long; free amine sat too long.Use OtBu protection (verified). Perform rapid workup after deprotection.

Part 5: References

  • Teixidó, M., et al. (2005). "Diketopiperazine formation during the synthesis of N-methylated peptides." Journal of Peptide Science.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

  • Gong, Y. et al. (2022). "Efficient Synthesis of N-Methylated Peptides via BTC-Mediated Coupling." Journal of Organic Chemistry.

  • Albericio, F., & Bordon, Y. (2009). "Coupling Reagents for N-Methylated Amino Acids." Chem. Rev.

Sources

Application Notes & Protocols for Optimizing Amide Bond Formation with N-Methylated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylated amino acids into peptide structures is a cornerstone strategy in modern medicinal chemistry for enhancing pharmacological properties, including metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, the successful formation of amide bonds involving these residues is a significant synthetic challenge due to inherent steric hindrance and altered nucleophilicity.[3] This guide provides an in-depth analysis of the mechanistic hurdles, a systematic approach to coupling reagent selection, and validated, step-by-step protocols for overcoming these difficulties. We will explore high-reactivity coupling agents, strategies for mitigating epimerization, and alternative techniques to ensure high-yield, high-purity synthesis of N-methylated peptides.

The Challenge: Understanding the Hurdles of N-Methylation

The primary obstacle in coupling N-methylated amino acids stems from two fundamental properties that differentiate them from their primary amine counterparts:

  • Steric Hindrance: The presence of a methyl group on the amide nitrogen physically obstructs the approach of the activated carboxylic acid, significantly slowing down the kinetics of amide bond formation.[4][3] This effect is particularly pronounced when coupling two consecutive N-methylated residues.[3]

  • Reduced Nucleophilicity: The N-methyl group, being electron-donating, slightly increases the electron density on the nitrogen. However, the steric bulk and the nature of the secondary amine make it a less effective nucleophile compared to a primary amine.[4]

These factors can lead to incomplete or sluggish coupling reactions, resulting in deletion sequences, low yields, and complex purification profiles.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for standard peptide synthesis, often fail to drive these challenging reactions to completion.[4]

Strategic Reagent Selection: A Comparative Guide

The key to successfully coupling N-methylated amino acids lies in selecting a sufficiently reactive coupling reagent. Modern peptide synthesis relies on several classes of reagents, with uronium/aminium and phosphonium salts being the most effective for sterically hindered couplings.

Uronium/Aminium Reagents

These reagents activate the carboxylic acid to form a highly reactive intermediate, typically an active ester, which then readily reacts with the N-methylated amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems.[5][6][7] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety accelerates coupling and actively suppresses racemization.[5]

  • HBTU/HCTU: While popular for standard solid-phase peptide synthesis (SPPS), HBTU and HCTU are generally considered less effective than HATU for coupling challenging N-methylated residues.[7][8]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent with reactivity comparable or superior to HATU. COMU is noted for its high solubility, efficiency, and reduced allergenic potential compared to benzotriazole-based reagents.[6]

Phosphonium Reagents

Phosphonium salts are another class of highly reactive reagents that have proven effective for difficult couplings.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A classic and effective phosphonium salt reagent. Its performance in N-methylated couplings can be significantly enhanced by the addition of an additive like HOAt.[9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-analogue of PyBOP, PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][9]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A highly reactive phosphonium salt reagent often reserved for the most difficult couplings, including those involving consecutive N-methylated residues or other α,α-disubstituted amino acids.[6][10]

Data Summary: Reagent Selection Guide
Reagent ClassReagentKey Advantages for N-Methylated CouplingsConsiderations
Uronium/Aminium HATUHigh reactivity, excellent racemization suppression due to HOAt moiety.[5][6]Avoid large excess to prevent N-terminal guanidinylation.[4][6]
COMUEfficiency comparable to HATU, enhanced solubility, safer handling profile.Relatively newer reagent, may be more expensive.
Phosphonium PyAOPHighly effective, especially for N-Me to N-Me couplings.[6][9]
PyBrOPExtremely high reactivity, suitable for the most sterically demanding couplings.[6]High reactivity may increase risk of side reactions if not controlled.

Controlling Stereochemical Integrity: Minimizing Epimerization

Epimerization, the change in configuration at the chiral α-carbon, is a critical side reaction in peptide synthesis.[11][12][13] The risk increases with highly activating coupling reagents and hindered amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to loss of stereochemical purity.[12]

Strategies for Suppression:

  • Use of Additives: The inclusion of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. HOAt traps the activated carboxylic acid as an active ester, which is more resistant to oxazolone formation than other intermediates.[14] Reagents like HATU and PyAOP already contain the HOAt moiety.[5][6]

  • Base Selection: The choice and amount of base can influence epimerization. While Diisopropylethylamine (DIPEA) is commonly used, a weaker base like sym-collidine may be beneficial in cases with a markedly increased risk of racemization.

  • Temperature Control: Performing couplings at lower temperatures (e.g., 0 °C) can suppress the rate of epimerization.[14]

  • Minimize Pre-activation Time: The activated amino acid should be added to the amine component as quickly as possible after activation to minimize the time the reactive intermediate exists in solution, thereby reducing the opportunity for epimerization.[4][14]

Experimental Workflows & Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide). All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Reaction Monitoring: The Bromophenol Blue Test

The standard Kaiser (ninhydrin) test is ineffective for monitoring the completion of couplings to secondary amines like N-methylated residues. The bromophenol blue test is the recommended alternative.[4][7]

  • Procedure:

    • Take a small sample of resin beads and wash thoroughly with methanol.

    • Add a few drops of 0.04% bromophenol blue solution in DMF.

    • Observe the color.

  • Interpretation:

    • Yellow: Complete coupling (no free amine).

    • Green/Blue: Incomplete coupling (free amine present).[4][7]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for most N-methylated amino acid couplings.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[3][7]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[8]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading).

    • Add HATU (3.9 eq.) and dissolve in DMF.[3][8]

    • Add DIPEA (8 eq.) to the solution.[3][7][8]

    • Allow the pre-activation to proceed for 2-5 minutes.[7][8]

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.[8] For particularly difficult couplings (e.g., N-Me to N-Me), extended time or double coupling may be necessary.[4]

  • Monitoring & Washing: After the reaction time, perform the bromophenol blue test. If the coupling is incomplete, drain the solution, wash with DMF, and repeat steps 3-5 (double coupling).[4] Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents.[8]

Protocol 2: Coupling for Extremely Hindered Residues using PyBrOP

This protocol is recommended for the most challenging couplings where other reagents may fail.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 4.2.

  • Coupling Reaction:

    • Suspend the deprotected resin in Dichloromethane (DCM) (approx. 10 mL per gram of resin).[10]

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (2 eq.) in DCM or DMF and add it to the resin suspension.[10]

    • Add PyBrOP (2 eq.) to the suspension.[10]

    • Cool the reaction vessel to 0 °C in an ice bath.[10]

    • Add DIPEA (6 eq.).[10]

    • Agitate the mixture at 0 °C for 1 minute, then allow it to warm to room temperature and continue agitating for at least 1 hour.[10]

  • Monitoring & Washing: Perform the bromophenol blue test. If incomplete, a second coupling may be required. Once complete, filter the resin and wash thoroughly with DCM.[10]

Alternative Strategies & Advanced Techniques

Microwave-Assisted Peptide Synthesis (MW-SPPS)

The use of microwave energy can dramatically accelerate coupling reactions, driving even difficult couplings of bulky amino acids to completion quickly and efficiently.[4][15] This technique can reduce reaction times from hours to minutes and improve overall yields for N-methylated peptide synthesis.[15]

On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acid building blocks is to perform the methylation reaction directly on the resin-bound peptide.[3] A common and effective method is the Fukuyama-Mitsunobu reaction or a sulfonamide-based strategy:

  • Sulfonylation: The primary amine of a residue on the peptide chain is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[4]

  • Methylation: The sulfonated peptide-resin is then treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base.[4][3]

  • Desulfonylation: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU, revealing the newly formed N-methyl amine.[4][3]

This approach can sometimes be more efficient than incorporating a pre-methylated amino acid, especially for complex sequences.[3]

Visualizing the Workflow and Mechanisms

Diagram 1: General Amide Bond Formation Mechanism

This diagram illustrates the activation of the carboxylic acid by a coupling reagent (CR) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-methylated amine.

AmideBondFormation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid R-COOH ActiveIntermediate Activated Intermediate (R-CO-X) CarboxylicAcid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (CR) + Base NMeAmine N-Methyl Amine (R'-NH-CH3) ActiveIntermediate->NMeAmine Coupling AmideBond Amide Bond (R-CO-N(CH3)-R') NMeAmine->AmideBond Attack

Caption: General mechanism of amide bond formation with N-methylated amines.

Diagram 2: Decision Workflow for N-Methylated Couplings

This workflow guides the researcher in selecting the appropriate coupling strategy based on the difficulty of the specific amide bond formation.

DecisionWorkflow Start Start: Couple N-Methyl AA StandardCoupling Is it a standard N-Me coupling? Start->StandardCoupling Protocol_HATU Use Protocol 1: HATU / COMU StandardCoupling->Protocol_HATU Yes DifficultCoupling Is it a highly hindered coupling (e.g., N-Me to N-Me)? StandardCoupling->DifficultCoupling No Monitor Monitor with Bromophenol Blue Protocol_HATU->Monitor CheckComplete Coupling Complete? Monitor->CheckComplete DoubleCouple Perform Double Coupling CheckComplete->DoubleCouple No End Proceed to Next Cycle CheckComplete->End Yes DoubleCouple->Monitor ConsiderAlternatives Consider Alternatives: MW-SPPS or On-Resin Methylation DoubleCouple->ConsiderAlternatives If still fails DifficultCoupling->Protocol_HATU No Protocol_PyBrOP Use Protocol 2: PyBrOP DifficultCoupling->Protocol_PyBrOP Yes Protocol_PyBrOP->Monitor

Sources

Scalable synthesis routes for N-Me-Phe-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of


-Methyl-L-Phenylalanine tert-Butyl Ester (

-Me-Phe-O

Bu)

Executive Summary

The synthesis of


-methylated amino acids is a cornerstone in the development of peptide therapeutics, particularly for improving metabolic stability and membrane permeability (e.g., Cyclosporine, Somatostatin analogs). This guide details the scalable synthesis of 

-Me-Phe-O

Bu
, a critical building block.

While direct alkylation (using methyl iodide) often leads to over-methylation (quaternization) and racemization, reductive amination using Sodium Triacetoxyborohydride (STAB) offers a chemoselective, mild, and scalable "Gold Standard" route. This protocol is designed to minimize the formation of the


-dimethyl impurity and preserve the acid-sensitive 

-butyl ester.

Strategic Route Analysis

Before executing the protocol, it is vital to understand why this specific route was chosen over common alternatives.

MethodReagentsScalabilityRisk Profile
Route A (Recommended) HCHO / STAB High Low. Mild conditions prevent racemization; STAB is chemoselective for imines.
Route B (Traditional)HCHO / NaCNBH

MediumHigh. Generates toxic HCN/cyanide byproducts; difficult waste disposal.
Route C (Industrial)HCHO / H

/ Pd/C
Very HighMedium. Requires high-pressure vessels; risk of hydrogenolysis of the benzyl side chain or C-N bond.
Route D (Direct)MeI / Ag

O
LowHigh. Prohibitive cost (Ag); difficult to control mono- vs. di-methylation.

Core Protocol: Reductive Amination via STAB

Target Molecule:


-Methyl-L-Phenylalanine tert-butyl ester
Scale:  10 g to 100 g (demonstrated)
Reaction Mechanism & Logic

The reaction proceeds via the formation of a hemiaminal, which dehydrates to form an iminium ion.[1] STAB ($ \text{NaBH(OAc)}_3 $) is less reactive than


 and does not reduce the aldehyde (formaldehyde) at an appreciable rate, but rapidly reduces the protonated iminium species. This kinetic differentiation is the key to mono-methylation.

Mechanism Start Phe-OtBu (Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Aldehyde Formaldehyde (HCHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product N-Me-Phe-OtBu Iminium->Product + H- (from STAB) STAB STAB (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway of reductive amination using STAB.

Materials & Reagents
  • Substrate: L-Phenylalanine tert-butyl ester hydrochloride (H-Phe-O

    
    Bu·HCl).
    
  • Carbon Source: Aqueous Formaldehyde (37% w/w) or Paraformaldehyde (requires depolymerization). Recommendation: Use 37% aq. Formalin for ease of handling.

  • Reductant: Sodium Triacetoxyborohydride (STAB), 95%+.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][3] Note: DCE is standard but THF is a greener alternative.

  • Base: Diisopropylethylamine (DIPEA) – strictly limited amount to free the amine salt.

Step-by-Step Methodology

Step 1: Free Base Formation (In-situ)

  • Charge a clean, dry reactor with H-Phe-O

    
    Bu·HCl  (1.0 equiv) and THF  (10 mL/g).
    
  • Cool to 0–5 °C.

  • Add DIPEA (1.0 equiv) slowly. Critical: Do not use excess base. High pH inhibits iminium formation and promotes racemization.

Step 2: Iminium Formation

  • Add Formaldehyde (37% aq) (1.05 equiv).

  • Stir for 15–30 minutes at 0–5 °C.

  • Observation: The solution may become slightly cloudy. This "pre-complexation" time is vital to ensure the imine forms before the reductant is introduced.

Step 3: Reduction

  • Add STAB (1.4 – 1.5 equiv) in 3–4 portions over 30 minutes.

    • Caution: Mild exotherm and gas evolution (H

      
      ) may occur.
      
  • Allow the reaction to warm to Room Temperature (20–25 °C).

  • Stir for 2–4 hours.

  • Process Check (IPC): Monitor by TLC (SiO

    
    ; 10% MeOH in DCM) or HPLC.
    
    • Target: Disappearance of starting material.

    • Risk:[4] If reaction stalls, do NOT add more HCHO immediately (leads to dimethylation). Add 0.1 eq STAB first.

Step 4: Quench & Workup

  • Cool to 10 °C.

  • Quench by slow addition of saturated aqueous NaHCO

    
     . Note: Significant CO
    
    
    
    evolution will occur due to acetic acid neutralization.
  • Extract with Ethyl Acetate (EtOAc) (2x).

  • Wash combined organics with:

    • Water (1x)

    • Brine (1x)

  • Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo (Max temp 40 °C).

Step 5: Purification

  • The crude oil is often sufficiently pure (>95%).

  • If purification is required: Flash Column Chromatography (Hexanes:EtOAc, gradient 9:1 to 7:3).

  • Alternative: Formation of the HCl salt by adding 1M HCl in Ether/Dioxane to precipitate H-Me-Phe-O

    
    Bu·HCl .
    

Quality Control & Self-Validation

To ensure scientific integrity, the product must pass specific checkpoints.

Analytical Parameters
TestMethodAcceptance CriteriaLogic
Identity 1H NMR (CDCl

)
Singlet at

2.3–2.4 ppm (3H)
Confirms

-Methyl group.
Purity HPLC (C18)> 98.0% AreaDetects unreacted SM.
Impurity HPLC / NMR< 0.5% DimethylatedDimethyl species appears as singlet at

~2.2 ppm (6H).
Chirality Chiral HPLC> 99.5% eeDetects racemization (D-isomer).
Troubleshooting Guide
  • Issue: High levels of

    
    -dimethyl product. 
    
    • Cause: Excess formaldehyde or high temperature.

    • Fix: Strictly limit HCHO to 1.0–1.05 equiv. Add HCHO slowly to the amine.

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Wet solvent (STAB decomposes in water) or old reagent.

    • Fix: Use fresh STAB. Although water is in Formalin, the bulk solvent (THF) should be dry.

  • Issue: Loss of tert-butyl group.

    • Cause: Acidic workup or high temperature during concentration.

    • Fix: Ensure quench is basic (NaHCO

      
      , pH 8). Do not use HCl washes.
      

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_qc Validation Step1 Dissolve H-Phe-OtBu·HCl + DIPEA (1.0 eq) in THF Step2 Add Formaldehyde (1.05 eq) Stir 15 min @ 0°C Step1->Step2 Step3 Add STAB (1.4 eq) Warm to RT, Stir 3h Step2->Step3 Step4 Quench: Sat. NaHCO3 (Gas Evolution Control) Step3->Step4 IPC: SM < 1% Step5 Extract: Ethyl Acetate Wash: Brine Step4->Step5 Step6 Concentrate & Analyze (NMR, HPLC) Step5->Step6

Figure 2: Operational workflow for the synthesis of N-Me-Phe-OtBu.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]

  • Aurelio, L. , Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. [Link]

  • Isidro-Llobet, A. , Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-methyl phenylalanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl Phenylalanine (N-Me-Phe) Coupling Optimization

Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: N-ME-PHE-STERIC-001

Executive Summary

Coupling N-methylated amino acids (like N-Me-Phe) presents a dual challenge in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The N-methyl group creates significant bulk, obstructing the nucleophilic attack of the amine on the incoming activated carboxylate.[1]

  • Racemization & Side Reactions: The absence of the amide hydrogen prevents hydrogen bonding, increasing the propensity for racemization (via enolization or oxazolone formation) and diketopiperazine (DKP) formation.

This guide provides validated troubleshooting workflows, reagent comparisons, and experimental protocols to overcome these barriers.

Module 1: Reagent Selection & "Hardware"

User Question: Standard HBTU/DIPEA protocols are failing. I see incomplete coupling after 2 hours. Should I just increase the time?

Technical Response: Do not simply increase reaction time. Prolonged activation of N-methylated residues with uronium salts (HBTU/HATU) increases the risk of guanidinylation (capping the amine) and racemization. You must upgrade your coupling "hardware."

Reagent Decision Matrix
ReagentClassEfficiencyRisk ProfileBest Use Case
HATU Aminium (Uronium)HighGuanidinylation: High risk if reaction is slow.Standard hindered couplings.[2][3] Fast activation.
PyAOP PhosphoniumVery HighSafe: No guanidinylation.Gold Standard for N-Me-Phe. Ideal for slow cyclizations or extreme sterics.
COMU Oxyma-basedHighSafe: Non-explosive, high reactivity.Modern replacement for HATU. Excellent solubility.
BTC Acid ChlorideExtremeHazard: Generates Phosgene equivalent.The "Nuclear Option." Use when all else fails (e.g., N-Me-Phe to N-Me-Phe).

Critical Insight: PyAOP is structurally identical to HATU but is a phosphonium salt. Unlike HATU, it cannot react with the amine to form a guanidinium cap. For extremely slow reactions (>2 hours) involving N-methyl amines, PyAOP is superior to HATU [1, 2].

Module 2: Visualizing the Problem (Logic Flow)

The following diagram illustrates the decision-making process for selecting the correct coupling strategy based on steric severity.

ReagentSelection Start Coupling Challenge CheckSteric Is the Nucleophile N-Methylated? Start->CheckSteric Standard Standard HBTU/DIC CheckSteric->Standard No HighSteric Select High-Efficiency Reagent CheckSteric->HighSteric Yes Extreme Coupling N-Me to N-Me? HighSteric->Extreme SpeedCheck Est. Reaction Time > 2 hrs? HATU_Path HATU + HOAt SpeedCheck->HATU_Path No (Fast) PyAOP_Path PyAOP (No Guanidinylation) SpeedCheck->PyAOP_Path Yes (Slow) Extreme->SpeedCheck No BTC_Path BTC (Acid Chloride Method) Extreme->BTC_Path Yes (Severe)

Caption: Decision tree for selecting coupling reagents based on steric hindrance and reaction kinetics.

Module 3: Troubleshooting Racemization

User Question: My coupling worked, but the product is 15% racemic. I used HATU/DIPEA. What went wrong?

Technical Response: The issue is likely your base. N-methyl amino acids racemize easily via oxazolone formation . Strong, unhindered bases like DIPEA can abstract the


-proton of the activated ester.

The Fix: Switch to 2,4,6-Collidine (TMP) .

  • Why? Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered.[1][2][4][5][6][7] It is sufficient to neutralize the acid generated during activation but too weak/bulky to abstract the

    
    -proton effectively [3].
    

Protocol Adjustment:

  • Old: HATU (1 eq) / DIPEA (2 eq)

  • New: HATU (1 eq) / HOAt (1 eq) / Collidine (2-4 eq)

Module 4: The Diketopiperazine (DKP) Trap

User Question: I successfully coupled N-Me-Phe. But when I removed the Fmoc from the NEXT amino acid, my yield dropped to zero. Where did my peptide go?

Technical Response: You fell into the DKP Trap . When you deprotect the amino acid attached to the N-Me-Phe, the newly liberated amine attacks the ester linkage between the N-Me-Phe and the resin (or previous AA). This cleaves the dipeptide off the resin as a cyclic diketopiperazine.

Mechanism:

  • Fmoc removal exposes the N-terminal amine.

  • The cis-conformation of the peptide bond (favored by N-methylation) brings the amine close to the C-terminal ester.

  • Intramolecular attack

    
     Cyclization 
    
    
    
    Cleavage.

The Solution:

  • Short Deprotection: Do not use 20% Piperidine for 20 mins. Use 0.1 M DBU in DMF for 2 x 30 seconds. Fast deprotection minimizes the window for cyclization [4].

  • Trityl Protection: Use an N-Trityl protected amino acid for the residue following the N-Me-Phe. Trityl is removed with dilute acid (1% TFA), avoiding the basic conditions required for DKP formation.

Module 5: Validated Experimental Protocols
Protocol A: The "Standard" High-Hindrance Method (HATU/HOAt)

Best for coupling TO an N-methyl residue.

  • Resin Prep: Swell resin in DMF (30 min).

  • Activation:

    • Amino Acid (4 eq)[8]

    • HATU (4 eq)

    • HOAt (4 eq) - Crucial additive for N-Me couplings.

    • DIPEA (8 eq) - Use Collidine if racemization is observed.

  • Coupling: Add mixture to resin immediately. Shake for 2 hours .

  • Monitoring: Use the Chloranil Test (Acetaldehyde/Chloranil). Note: The Kaiser test does not work on secondary amines.

  • Re-coupling: If positive, repeat with PyAOP (4 eq) / Collidine (8 eq) overnight.

Protocol B: The "Nuclear Option" (BTC / Acid Chloride)

Required for coupling N-Me-Phe TO N-Me-Phe.

Safety Warning: BTC (Bis(trichloromethyl)carbonate) generates phosgene in situ. Perform in a well-ventilated fume hood.

  • Preparation:

    • Dissolve Fmoc-N-Me-Phe-OH (5 eq) in dry THF/DCM (1:1).

    • Add BTC (1.65 eq).

    • Add 2,4,6-Collidine (14 eq) slowly.

  • Activation: Stir for 15–20 minutes. A suspension of collidinium chloride will form.

  • Coupling: Add the suspension directly to the resin.

  • Duration: Shake for 4–16 hours.

  • Quench: Wash resin with DCM, then DMF.[2]

Module 6: Quantitative Comparison

Coupling Efficiency on Difficult Sequences (e.g., Aib-NMePhe)

MethodYield (%)Racemization (%)Notes
HBTU / DIPEA < 10%HighFailed coupling.
HATU / DIPEA 65%ModerateAcceptable for single N-Me.
PyAOP / Collidine 92% < 1% Recommended.
BTC / Collidine 95%< 2%Best for N-Me to N-Me.[9][10]
References
  • Albericio, F., et al. (2018). Peptide Synthesis: Use of PyAOP for Difficult Couplings. Journal of Organic Chemistry.

  • Coste, J., et al. (1990). PyBOP and PyAOP: New Reagents for Peptide Synthesis. Tetrahedron Letters.

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole System and Racemization. Journal of Organic Chemistry.

  • Grogger, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. ACS Omega.

  • BenchChem Technical Notes. (2025). Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis.

Sources

Avoiding diketopiperazine formation with N-methyl amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl Amino Acid Optimization Subject: Preventing Diketopiperazine (DKP) Formation in Peptide Synthesis Ticket ID: DKP-NME-001 Status: Open for Consultation

Executive Summary: The "DKP Trap"

The Problem: Researchers working with N-methyl amino acids (N-Me-AA) or Proline often encounter sudden yield losses or specific deletion sequences (missing two amino acids). This is rarely a random failure; it is likely Diketopiperazine (DKP) formation .

The Cause: N-methylation removes the amide hydrogen, lowering the energy barrier for cis/trans isomerization. The cis-conformation brings the deprotected N-terminal amine into immediate proximity with the preceding carbonyl carbon (ester or amide). This allows an intramolecular nucleophilic attack that cyclizes the dipeptide, cleaving it from the resin (if C-terminal) or terminating the chain.

The Solution: You cannot stop the thermodynamics, but you can outrun the kinetics. Success requires a three-pronged approach: Steric Shielding (Resin) , Kinetic Acceleration (Coupling) , and Exposure Reduction (Deprotection) .

The Mechanism: Visualizing the Failure Mode

To fix the problem, you must visualize the enemy. The following diagram illustrates how the cis-rotamer facilitates the "back-biting" reaction.

DKP_Mechanism Linear Linear Dipeptide-Resin (Trans-Rotamer) Isomerization Cis/Trans Isomerization (Accelerated by N-Methyl) Linear->Isomerization Equilibrium CisRotamer Cis-Rotamer (Reactive Conformation) Isomerization->CisRotamer Favored by N-Me Attack Nucleophilic Attack (Free Amine -> Carbonyl) CisRotamer->Attack Deprotection DKP Diketopiperazine (Cyclic Byproduct) Attack->DKP Cyclization ResinLoss Cleaved Resin/Alcohol (Yield Loss) Attack->ResinLoss Release

Figure 1: The kinetic pathway of DKP formation. N-methylation shifts the equilibrium toward the Cis-Rotamer, facilitating the fatal nucleophilic attack.

Strategic Guidelines (The "How-To")

A. Resin Selection: The Foundation

Never use Wang resin for C-terminal N-methyl amino acids or Proline. The benzyl ester linkage is too unhindered.

Resin TypeRisk LevelMechanism of Failure/SuccessRecommendation
Wang Resin CRITICAL Minimal steric hindrance allows easy cyclization attack.AVOID for C-term Pro/N-Me-AA.
Rink Amide ModerateAmide bond is more stable than ester, but DKP still possible.Acceptable for amides.
2-Chlorotrityl (2-CTC) LOW Massive trityl group creates a "steric wall" blocking cyclization.PREFERRED for acids.[1]
Trityl (TCP) LOW Similar steric bulk to 2-CTC.PREFERRED for acids.[1]
B. Deprotection: The Danger Zone

The longer the N-terminal amine is free and in a basic environment, the higher the DKP risk. Standard 20% Piperidine (20-30 mins) is a death sentence for these sequences.

  • Switch Reagent: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[2][3][4] It drives deprotection much faster, allowing shorter exposure times.

  • Optimized Cocktail: 2% DBU + 2-5% Piperidine in DMF/NMP.

C. Coupling: The Race

You must couple the next amino acid (AA3) faster than the dipeptide can cyclize.

  • Activator: Switch from HBTU/DIC to HATU or HOAt .

  • Base: Use DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Method: "Pre-activation" is risky here; add the activated AA immediately to the resin.

Experimental Protocols

Protocol A: Optimized Fmoc Removal (DBU Method)

Use this for the step immediately following the N-methyl amino acid.

  • Wash: Drain resin and wash with DMF (3 x 1 min).

  • Deprotection Cocktail: Prepare 2% DBU / 2% Piperidine / 96% DMF (freshly made).

  • Short Cycles:

    • Add cocktail (just enough to cover resin).

    • Agitate for 2 minutes . Drain.

    • Add fresh cocktail.

    • Agitate for 5 minutes . Drain.

    • Note: Do not exceed 10 minutes total contact time.

  • Rapid Wash: Immediately wash with DMF (5 x 1 min) to remove base.

  • Immediate Coupling: Proceed instantly to the coupling step. Do not let the resin sit.

Protocol B: High-Efficiency Coupling (HATU/HOAt)

Use this to attach the 3rd Amino Acid onto the N-methylated dipeptide.

  • Reagents:

    • Amino Acid (AA): 5.0 equivalents

    • HATU: 5.0 equivalents

    • HOAt: 5.0 equivalents (Optional, boosts rate)

    • DIEA: 10.0 equivalents

  • Procedure:

    • Dissolve AA, HATU, and HOAt in minimum DMF.

    • Add DIEA to the solution (activates immediately).

    • IMMEDIATELY add the solution to the resin.

    • Agitate for 60 minutes.

  • Monitoring: Check with Chloranil test (ninhydrin is ineffective for secondary amines). If positive, re-couple using BTC (Bis-trichloromethyl carbonate) method (advanced users only).

Troubleshooting & FAQs

The following decision tree helps identify if DKP is your root cause.

Troubleshooting_Tree Issue Issue Observed YieldLoss Low Yield / No Product Issue->YieldLoss Deletion Des-Dimer Impurity (Missing 2 AAs) Issue->Deletion CheckPos Is problem at C-Terminus? YieldLoss->CheckPos Sol2 Internal DKP. Use Protocol A (DBU) & Protocol B (HATU). Deletion->Sol2 CheckResin Resin Used? CheckPos->CheckResin Yes (C-Term) CheckPos->Sol2 No (Internal) Wang Wang Resin CheckResin->Wang Wang CTC 2-CTC Resin CheckResin->CTC 2-CTC Sol1 DKP Cleavage. Switch to 2-CTC Resin. Wang->Sol1 Sol3 Aspartimide? Check for Asp residues. DBU may be too harsh. CTC->Sol3 Still failing?

Figure 2: Diagnostic workflow for identifying DKP-related synthesis failures.

User Case Studies

Q: I am seeing a "Des-Dimer" (missing two amino acids) in my LCMS. What is this? A: This is classic "Internal DKP" formation.

  • Scenario: You have a sequence like Fmoc-AA3-AA2(N-Me)-AA1-Resin.

  • Event: During the deprotection of AA3, the free amine of AA3 attacked the carbonyl of AA2.

  • Result: AA3 and AA2 cyclized and fell off together as a soluble DKP byproduct. The resin now holds AA1-Resin, and the next coupling adds AA4 to AA1, creating a deletion of AA2-AA3.

  • Fix: Use Protocol A (DBU) to shorten the time the amine is free, or couple AA3-AA2 as a pre-formed dipeptide block.

Q: Can I use DBU for every deprotection? A: Proceed with caution. DBU is excellent for preventing DKP, but it promotes Aspartimide formation if Aspartic Acid (Asp/D) is present in the chain.[5] If your sequence contains Asp, stick to Piperidine but shorten the time (e.g., 3 x 3 min) or use 5% Piperazine/0.1 M HOBt in DMF.

Q: Why not just use a dipeptide building block? A: This is actually the Gold Standard solution. If you can purchase or synthesize the Fmoc-AA-N(Me)AA-OH dipeptide in solution, you completely bypass the on-resin DKP risk for that step. This is highly recommended for valuable GMP batches.

References

  • Gilon, C., et al. "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides." Biopolymers, 1991. Link

  • Alsina, J., et al. "Solid-Phase Synthesis of C-Terminal Prolyl Peptides." Journal of the American Chemical Society, 1986. (Establishes 2-CTC superiority).[6] Link

  • Wade, J.D., et al. "Use of DBU for Fmoc Deprotection in Solid Phase Peptide Synthesis." Peptide Research, 1991.[5] (Basis for Protocol A).

  • Carpino, L.A. "1-Hydroxy-7-azabenzotriazole (HOAt). A New Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 1993. (Basis for Protocol B). Link

  • Teixidó, M., et al. "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 2005. Link

Sources

Technical Support Center: Troubleshooting Difficult Couplings with N-Me-Phe-OtBu Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Coupling to an N-methylated residue (like N-Me-Phe) is widely considered one of the most challenging transformations in peptide chemistry. When the C-terminus is protected as a tert-butyl ester (OtBu), you are likely performing solution-phase synthesis or fragment condensation .

The "Why" (Causality):

  • Steric Wall: The N-methyl group creates a massive steric blockade, preventing the electrophilic attack of the incoming activated amino acid.[1][2] The tert-butyl ester adds further bulk, locking the residue into a conformation that disfavors coupling.

  • Electronic Deactivation: The secondary amine of N-Me-Phe is less nucleophilic than a primary amine.

  • Conformational Flip: N-methylated amino acids readily adopt a cis-amide conformation. This brings the N-terminal and C-terminal groups into proximity, drastically increasing the rate of Diketopiperazine (DKP) formation, which terminates the chain and reduces yield.

The Toolkit: Reagent Selection Strategy

Standard reagents (EDC, DIC/HOBt) will almost certainly fail or result in massive epimerization. You must use "High-Power" coupling systems.

Reagent ClassRecommended ReagentWhy it WorksRisk Factor
Gold Standard HATU / HOAtThe pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), stabilizing the active ester and accelerating the reaction by ~100x over HOBt.Guanidinylation of the amine (if slow reaction).
The "Safe" Alternative COMU / OxymaComparable efficiency to HATU but safer (non-explosive) and often shows lower epimerization rates.[3]Sensitive to base stoichiometry.
The "Nuclear Option" BTC (Triphosgene)Generates an Acid Chloride in situ. Acid chlorides are the smallest, most reactive electrophiles, bypassing the steric wall that blocks bulky HATU/active esters.Requires strict anhydrous conditions; risk of racemization if base is excessive.
Phosphoniums PyBroP Unlike HATU, it cannot react with the amine to form guanidines.[4] Excellent for extremely slow couplings (24h+).Expensive; byproduct (HMPA analog) is toxic.
Troubleshooting Guides (Q&A Format)
Scenario A: "My reaction stalls at 30% conversion after 24 hours."

Q: I am trying to couple Fmoc-Ala-OH to H-N-Me-Phe-OtBu using HBTU/DIPEA, but LCMS shows mostly starting material. A: HBTU is insufficient for N-methylated acceptors. The steric bulk of the N-methyl group prevents the HBTU-active ester from approaching.

Corrective Protocol:

  • Switch Reagent: Move immediately to HATU or COMU .

  • Change the Base: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that reduces the risk of base-catalyzed epimerization during these slow reactions.

  • Reflux/Heat: If stable, heat to 50°C.

  • The "Double Couple" (Solution Phase): If yield is low, do not add more reagent to the pot. Work up the reaction, isolate the crude mixture, and re-subject it to fresh coupling conditions.

Scenario B: "I see a mass of [M-56] or similar, and my product is missing."

Q: I am coupling to N-Me-Phe, but I see a major byproduct that corresponds to the loss of the protecting group or a cyclic structure. A: You are likely observing Diketopiperazine (DKP) formation .[5][6] Because N-Me-Phe prefers the cis-conformation, the free amine (H-N-Me-Phe-...) can attack its own C-terminal carbonyl (the OtBu ester) or the carbonyl of the preceding residue, ejecting the peptide chain.

Corrective Protocol:

  • Acylate Rapidly: The longer the N-Me amine is free, the higher the DKP risk. Do not "pre-activate" for too long.[1] Add the activated acid immediately to the amine.

  • Avoid Fmoc-Pro: If the residue preceding N-Me-Phe is Proline, DKP formation is almost guaranteed. Use BTC (Acid Chloride) coupling to make the reaction instantaneous, outcompeting the cyclization.

Scenario C: "My product is racemic (Epimerization)."

Q: I successfully coupled Fmoc-Cys(Trt)-OH to N-Me-Phe-OtBu, but chiral HPLC shows a 60:40 mixture of diastereomers. A: Cysteine is prone to racemization, and the slow coupling rate required for N-Me-Phe exacerbates this. The base (DIPEA) is extracting the alpha-proton from the activated Cys species.

Corrective Protocol:

  • Eliminate DIPEA: Use Sym-Collidine (2,4,6-trimethylpyridine). It is non-nucleophilic and too bulky to efficiently abstract the alpha-proton.

  • Use Oxyma Pure: Add 1.0 eq of Oxyma Pure even if using HATU. It suppresses racemization significantly.[3][7]

  • Microwave (Carefully): Short, high-temperature bursts (e.g., 75°C for 5 min) are often safer for chirality than long, room-temperature stirs (24h), as the coupling finishes before epimerization can occur.

Advanced Protocol: The BTC (In-Situ Acid Chloride) Method

This is the recommended method when HATU fails. It generates a highly reactive amino acid chloride that can penetrate the steric shield of the N-methyl group.

Safety Note: BTC (Bis(trichloromethyl)carbonate) generates Phosgene. Perform in a well-ventilated fume hood.

Reagents:

  • Protected Amino Acid (Fmoc-AA-OH): 1.0 equiv

  • BTC (Triphosgene): 0.35 equiv (Generates ~1.05 equiv Phosgene)

  • Sym-Collidine: 3.0 equiv

  • Solvent: Anhydrous THF or DCM (must be dry).

Step-by-Step:

  • Activation: Dissolve Fmoc-AA-OH and BTC in anhydrous THF under Nitrogen/Argon.

  • Chloride Formation: Add Sym-Collidine (1.0 equiv only) dropwise. A white precipitate (Collidinium HCl) will form. Stir for 1-5 minutes. You have now made Fmoc-AA-Cl.

  • Coupling: Add the solution containing the N-Me-Phe-OtBu amine (dissolved in minimal THF with remaining 2.0 equiv Collidine) quickly to the activated mixture.

  • Reaction: Stir for 15–60 minutes. Monitor by TLC/LCMS.

  • Quench: Quench with MeOH or water (carefully) to destroy excess acid chloride.

Visual Troubleshooting & Logic
Figure 1: Decision Tree for Difficult N-Me Couplings

Troubleshooting Start Start: Coupling to N-Me-Phe-OtBu CheckYield Check Conversion (LCMS/TLC) Start->CheckYield LowYield Low Yield (<50%) CheckYield->LowYield Stalled GoodYield Good Yield (>80%) CheckYield->GoodYield Proceed ReagentCheck Current Reagent? LowYield->ReagentCheck Racemization Check Chiral Purity GoodYield->Racemization IsHBTU HBTU/DIC ReagentCheck->IsHBTU IsHATU HATU/HOAt ReagentCheck->IsHATU SwitchHATU Switch to HATU + Collidine IsHBTU->SwitchHATU SwitchBTC Switch to BTC (Acid Chloride) IsHATU->SwitchBTC IsRacemic Racemization Detected Racemization->IsRacemic Clean Pure Product Racemization->Clean FixBase Use Sym-Collidine Lower Temp IsRacemic->FixBase

Caption: Decision logic for optimizing couplings to sterically hindered N-methyl residues.

Figure 2: The "Neighboring Group Effect" (Why HATU works)

Mechanism cluster_0 Anchimeric Assistance HATU HATU/HOAt Activation ActiveEster 7-Aza-OBt Ester (Active Intermediate) HATU->ActiveEster Activation Transition Pre-organized Transition State ActiveEster->Transition Pyridine N H-bonds to Amine Product Peptide Bond Formed Transition->Product Nucleophilic Attack

Caption: Mechanism of HOAt (HATU) providing anchimeric assistance via the pyridine nitrogen, facilitating attack on the bulky N-Me center.

References
  • Coste, J., et al. (1990). "BOP and HBPyU activation methods in solid phase peptide synthesis." Tetrahedron Letters, 31(5), 669-672. Link

    • Foundational paper establishing HATU/HO
  • Góngora-Benítez, M., et al. (2014). "Multifaceted Roles of Alkyl-Type Protecting Groups in Peptide Synthesis." Chemical Reviews, 114(2), 901-926. Link

    • Comprehensive review covering N-methyl steric issues and solution phase str
  • Diago-Meseguer, J., et al. (1980).[8] "A new reagent for activating carboxylic acids." Synthesis, 1980(07), 547-551. Link

    • Describes the use of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and similar principles leading to modern acid chloride usage.
  • Thayer, D. A., et al. (2011). "Origins of stereoselectivity in evolving enzymes." Journal of the American Chemical Society.[8] (Cited for general steric principles in N-Me systems). Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Status of the Art of Peptide Synthesis." Combinatorial Chemistry & High Throughput Screening. Link

    • Authoritative source on COMU and Oxyma performance.

Sources

Validation & Comparative

Comparative 1H NMR Analysis: N-Methyl-L-phenylalanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Spectrum Analysis: N-Methyl-L-phenylalanine tert-butyl ester Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists, Analytical Scientists, and Peptide Synthesis Researchers.[1][2][3]

Executive Summary & Structural Context

N-Methyl-L-phenylalanine tert-butyl ester (N-Me-Phe-OtBu) represents a critical intermediate in the synthesis of N-methylated peptides, a class of therapeutics valued for their proteolytic stability and membrane permeability.[1][2][3]

In this guide, we analyze the 1H NMR spectral fingerprint of N-Me-Phe-OtBu.[1][2][3] Unlike standard amino acid analysis, the introduction of the N-methyl group creates unique spectral challenges, including rotameric broadening and magnetic anisotropy affecting the


-proton.[1][2][3] We compare this target molecule against its non-methylated precursor (L-Phe-OtBu) and its methyl ester analog (N-Me-Phe-OMe) to isolate the specific shifts caused by N-methylation and steric bulk.[1][2]
Analytical Workflow: From Synthesis to Validation

The following logic flow outlines the critical decision points in validating N-Me-Phe-OtBu, ensuring distinction from common impurities like dimethylated byproducts or unreacted primary amines.

NMR_Workflow Start Crude Product (Reductive Amination) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acquisition 1H NMR Acquisition (>300 MHz) Solvent->Acquisition Avoid acid traces Check_NMe Diagnostic Region 1: 2.3 - 2.5 ppm Acquisition->Check_NMe Result_Singlet Sharp Singlet (3H) = Mono-methylated Check_NMe->Result_Singlet Free Base Result_Doublet Doublet/Broad = Protonated/Salt Check_NMe->Result_Doublet HCl/TFA Salt Check_Alpha Diagnostic Region 2: 3.0 - 3.5 ppm (Alpha-H) Result_Singlet->Check_Alpha Validation Confirm Structure: Integration 9:3:1 (tBu:NMe:Alpha) Check_Alpha->Validation Verify Coupling

Figure 1: Decision matrix for interpreting the N-Me-Phe-OtBu spectrum, highlighting the critical diagnostic regions.

Comparative Spectral Data

The table below contrasts the target molecule with its direct structural analogs to highlight the specific shifts induced by the N-methyl and tert-butyl groups.[1][2][3]

Solvent:


 (7.26 ppm ref) | Frequency:  400 MHz[2]
Proton AssignmentTarget: N-Me-Phe-OtBu (

ppm)
Comparator A: L-Phe-OtBu (

ppm)
Comparator B: N-Me-Phe-OMe (

ppm)
Mechanistic Insight
Aromatic (Ph) 7.15 – 7.30 (m, 5H)7.15 – 7.30 (m, 5H)7.15 – 7.30 (m, 5H)Minimal change; distant from modification sites.[1][2][3]

-CH
3.25 – 3.35 (dd) 3.55 – 3.65 (dd)3.35 – 3.45 (dd)N-methylation typically shields the

-H slightly compared to the primary amine due to electron density changes and conformational twisting.[1][2][3]
Benzylic (

-CH2)
2.85 – 2.95 (m, 2H)2.80 – 3.10 (dd, 2H)2.90 – 3.05 (m, 2H)Diastereotopic nature is preserved; ABX system often simplifies due to N-Me rotation averaging.[2][3]
N-Methyl (

)
2.35 – 2.40 (s, 3H) Absent2.38 (s, 3H)Key Diagnostic. A sharp singlet in the free base.[2][3] Becomes a doublet if protonated (coupling to NH).[1][2][3]
Ester Group 1.35 – 1.40 (s, 9H) 1.40 (s, 9H)3.65 (s, 3H,

)
The t-Butyl singlet is massive (9H) and distinct, validating the C-terminus protection.[2][3]
Amine (NH) ~1.5 – 1.8 (br s)~1.5 (br s,

)
~1.6 (br s)Broad and exchangeable; chemical shift varies with concentration and water content.[2][3]

Critical Observation: In Comparator A (Primary amine), the


-proton usually appears further downfield (~3.6 ppm) compared to the Target  (~3.3 ppm).[2][3] The introduction of the electron-donating methyl group increases electron density at the nitrogen, which can shield the adjacent 

-proton.[1][2][3]
Detailed Spectral Interpretation
A. The N-Methyl Singlet (2.35 ppm)

This is the primary confirmation of successful mono-methylation.[1][2]

  • Success Indicator: A sharp singlet integrating to 3 protons.

  • Failure Mode (Dimethylation): If you observe a singlet integrating to 6H (or a second singlet nearby), over-methylation has occurred.[2][3]

  • Salt Effect: If the sample is an HCl or TFA salt, this peak will shift downfield (to ~2.7 ppm) and may split into a doublet (

    
     Hz) or appear broad due to coupling with the protonated nitrogen (
    
    
    
    ).[2][3] Protocol Tip: Always perform a basic wash (
    
    
    ) before NMR to ensure the free base is analyzed.[1][2][3]
B. The tert-Butyl "Anchor" (1.38 ppm)

The tert-butyl group provides an internal integration standard.[1][2][3]

  • Set this singlet to 9.00 .

  • Check the aromatic region (should be ~5.00).[1][2][3]

  • Check the N-methyl region (should be ~3.00).[1][2][3]

  • Deviation: If the t-butyl integrates to <9 relative to the aromatics, ester hydrolysis (loss of t-Bu) may have occurred during acidic workup.[1][2][3]

C. Rotameric Complexity

Unlike N-methylated amides (peptides) or carbamates (Boc-N-Me-Phe), the free amine N-Me-Phe-OtBu typically exhibits fast exchange at room temperature, resulting in a single set of peaks.[1][2][3]

  • Warning: If you protect this nitrogen (e.g., with Boc or Fmoc), the spectrum will immediately split into two sets of signals (cis/trans rotamers) in a ratio of roughly 3:1 or 4:1 in

    
    .[2][3] Do not mistake this for impurity.
    
Experimental Protocol: Synthesis & Isolation

To generate the sample described above, a reductive amination protocol is recommended over direct alkylation (which leads to over-methylation).[2][3]

Method: Reductive Amination via Paraformaldehyde/NaBH4 Reference Standard: Adapted from standard protocols for N-methyl amino acids (e.g., J. Org.[1][2][3] Chem. 1996, 61, 3849).[2]

  • Reagents: Suspend L-Phenylalanine tert-butyl ester hydrochloride (1.0 equiv) in MeOH.

  • Base: Add

    
     (1.0 equiv) to liberate the free amine.[1][2][3]
    
  • Imine Formation: Add Paraformaldehyde (1.5 – 2.0 equiv).[1][2][3] Stir at reflux for 2 hours (formation of oxazolidine/imine species).

  • Reduction: Cool to 0°C. Add

    
     (2.0 equiv) slowly. Stir for 2 hours.
    
  • Workup (Critical for NMR Purity):

    • Quench with water.[1][2][3][4] Evaporate MeOH.

    • Extract into EtOAc.[1][2][3][5][6]

    • Wash: Saturated

      
       (removes salts), then Brine.
      
    • Dry:

      
      , Filter, Concentrate.[2][3]
      
  • NMR Prep: Dissolve ~10 mg of the resulting oil in 0.6 mL

    
    .
    
References
  • Aurelio, L., et al. (2004).[2][3] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846.[2] Link[2]

  • Cheung, S. T., & Benoiton, N. L. (1977).[2][3] N-Methylamino acids in peptide synthesis.[1][2][3][7] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1][2][3] Canadian Journal of Chemistry, 55(5), 906-910.[2] Link[2]

  • Leggio, A., et al. (2016).[2][3] One-pot synthesis of N-methyl-α-amino acid methyl esters. RSC Advances, 6, 34468-34475.[1][2] (Provides comparative data for methyl esters). Link

  • National Institute of Standards and Technology (NIST). L-Phenylalanine methyl ester Mass/NMR Data. (Used for fragment comparison). Link

Sources

Technical Guide: HPLC Method for Purity Determination of H-MePhe-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-MePhe-OtBu (L-N-Methylphenylalanine tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing N-methylation to disrupt hydrogen bonding and improve peptide solubility or metabolic stability.

The purity of this intermediate is non-negotiable. Impurities such as the free acid (H-MePhe-OH ), the unmethylated precursor (H-Phe-OtBu ), or the enantiomer (D-MePhe-OtBu ) can lead to deletion sequences, truncation, or epimerization in the final peptide product.

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for the chemical purity determination of H-MePhe-OtBu. It prioritizes robust separation of the ester from its hydrolytic degradation products and synthesis precursors.

Part 1: The Analytical Challenge

The analysis of H-MePhe-OtBu presents specific chromatographic challenges:

  • Base Tailing: The secondary amine (N-methyl) is basic and prone to interacting with residual silanols on silica columns, leading to peak tailing.

  • Hydrophobicity: The tert-butyl ester and phenyl ring make the molecule significantly hydrophobic, requiring high organic content for elution.

  • Stability: The ester bond is susceptible to acid/base hydrolysis. The analytical method must not induce degradation during the run.

  • Detection: While the phenyl ring absorbs at 254 nm, the extinction coefficient is low. Detection at 210–220 nm is more sensitive but requires UV-transparent mobile phases.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic approaches. The "Gold Standard" for Quality Control (QC) is identified as Method A due to its balance of peak shape and resolution.

Method Comparison Matrix
FeatureMethod A: Acidic C18 (TFA) Method B: Buffered C18 (Phosphate) Method C: MS-Compatible (Formic)
Primary Utility Routine QC / Purity Release High-Resolution Impurity ProfilingLC-MS Identification
Mobile Phase Water/ACN + 0.1% TFAPhosphate Buffer (pH 2.5) / ACNWater/ACN + 0.1% Formic Acid
Peak Shape (Tf) Excellent (1.0 – 1.2)Superior (1.0 – 1.1)Good (1.2 – 1.5)
Mass Spec Compatible No (Signal suppression)No (Non-volatile salts)Yes
Baseline Stability Moderate (Drift at 210 nm)Excellent Good
Risk Minimal hydrolysisColumn clogging if salts precipitateHigher tailing for amines
Detailed Analysis of Method A (The Recommended Protocol)

Why it wins: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It masks silanol interactions and pairs with the N-methyl amine, resulting in sharp peaks. While it suppresses MS ionization, it is the most reliable method for UV-based purity calculation (% Area).

Part 3: Detailed Experimental Protocol (Method A)

Instrumentation & Conditions
  • System: HPLC with binary pump and Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary/Confirmation).

  • Flow Rate: 1.0 mL/min.

Reagents & Mobile Phase Preparation[1][2][3][4][5]
  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Protocol: Add 1.0 mL ultrapure TFA to 1000 mL water. Mix and degas.

  • Solvent B: 0.1% (v/v) TFA in Acetonitrile (ACN).

    • Protocol: Add 1.0 mL ultrapure TFA to 1000 mL ACN. Mix.

Gradient Program

The gradient is designed to elute the polar free acid (H-MePhe-OH) early, followed by the unmethylated impurity, and finally the hydrophobic H-MePhe-OtBu.

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
20.0595Linear Gradient
25.0595Wash (Elute hydrophobic byproducts)
25.1955Return to Initial
30.0955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (for purity); 1.0 mg/mL (for impurity limits).

  • Procedure: Weigh 10 mg of H-MePhe-OtBu into a 20 mL vial. Dissolve in 10 mL diluent. Vortex for 30 seconds. Inject immediately.

    • Note: Do not store dissolved samples for >24 hours to prevent ester hydrolysis.

Part 4: Representative Data & Acceptance Criteria

The following data represents typical system performance for a successful analysis.

AnalyteRelative Retention Time (RRT)Tailing Factor (Tf)Resolution (Rs)
H-MePhe-OH (Free Acid)~0.451.1N/A
H-Phe-OtBu (Unmethylated)~0.921.2> 2.0
H-MePhe-OtBu (Target)1.00 1.1 > 2.5
Toluene (Process Solvent)~1.201.0> 3.0

System Suitability Requirements:

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between H-Phe-OtBu and H-MePhe-OtBu.

  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

Part 5: Visual Workflows

Analytical Workflow (DOT Diagram)

AnalyticalWorkflow Start Raw Material (H-MePhe-OtBu) Weigh Weigh 10mg (+/- 0.1mg) Start->Weigh Dissolve Dissolve in 50:50 H2O:ACN Weigh->Dissolve Inject Inject 10µL (Method A) Dissolve->Inject Detect DAD Detection (215 nm) Inject->Detect Analyze Integration & Purity Calc Detect->Analyze

Figure 1: Standard analytical workflow for purity determination.

Method Selection Logic (DOT Diagram)

MethodSelection Question What is the Goal? QC Routine QC / Purity Question->QC ID Structure ID / Impurity ID Question->ID Chiral Enantiomeric Purity Question->Chiral MethodA Method A: C18 + TFA (Best Peak Shape) QC->MethodA Standard MethodC Method C: C18 + Formic Acid (MS Compatible) ID->MethodC MS Required MethodChiral Chiral Method: Chiralpak AD-H (Hexane/IPA) Chiral->MethodChiral Stereochem

Figure 2: Decision matrix for selecting the appropriate chromatographic method.

Part 6: Troubleshooting & Expert Insights

The "Ghost" Peak (Hydrolysis)

If you observe a growing peak at RRT ~0.45 (the free acid) over repeated injections, your sample is degrading in the autosampler.

  • Fix: Ensure the autosampler is cooled to 4°C. Avoid using phosphate buffers at pH > 7.0 for this ester.

Peak Tailing

If the H-MePhe-OtBu peak tails significantly (Tf > 1.5):

  • Cause: Secondary amine interaction with silanols.

  • Fix: Increase TFA concentration to 0.15% or switch to a "High Purity" silica column (e.g., Waters SymmetryShield or Agilent Zorbax StableBond).

Chiral Purity Note

This guide focuses on chemical purity. However, N-methylation can prone amino acids to racemization during synthesis. For Enantiomeric Purity , a Normal Phase method using a Chiralpak AD-H or OD-H column (Mobile Phase: Hexane:IPA 90:10) is required, as C18 cannot separate enantiomers.

References

  • Agilent Technologies. (2020). Peptide and Amino Acid Analysis Application Guide. Retrieved from

  • Waters Corporation. (2021). H-Class Method Development Guide for Amino Acid Esters. Retrieved from

  • Sigma-Aldrich. (n.d.). L-Phenylalanine tert-butyl ester hydrochloride Product Specification. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selection principles).

Determination of Enantiomeric Excess (ee) of N-Me-Phe-OtBu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-Phenylalanine tert-butyl ester (N-Me-Phe-OtBu) is a critical intermediate in the synthesis of N-methylated peptides (e.g., cyclosporine analogs, somatostatin mimetics). The introduction of the N-methyl group improves proteolytic stability and membrane permeability but complicates chiral analysis. Unlike primary amino acids, the secondary amine prevents the use of standard ligand-exchange columns (e.g., Crownpak) that rely on primary ammonium complexation. Furthermore, the acid-labile tert-butyl ester moiety restricts the use of strong acidic modifiers often used to suppress amine tailing.

This guide objectively compares the three most robust methodologies for determining the enantiomeric excess (ee) of N-Me-Phe-OtBu: Chiral HPLC (Polysaccharide) , Marfey’s Derivatization (RP-HPLC) , and Chiral SFC .

Comparative Analysis of Methodologies

The following table summarizes the performance metrics based on experimental data for N-methylated amino acid esters.

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Marfey's Method (Derivatization) Method C: Chiral SFC
Primary Use Case QC of bulk synthetic material; Process development.Trace analysis in biological matrices; Labs without chiral columns.High-throughput screening; Green chemistry initiatives.
Column Type Polysaccharide (Amylose/Cellulose)Standard C18 (ODS)Polysaccharide (Coated/Immobilized)
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical reaction required)Minimal
Resolution (

)
High (

typical)
Very High (

typical)
High (

)
Run Time 15–30 mins45–60 mins (inc. reaction)3–8 mins
Cost per Run High (Solvents: Hexane/IPA)Low (Solvents: H2O/MeCN)Low (Solvent: CO2)
Limit of Detection UV ~1 µg/mLUV/MS ~1 ng/mLUV ~1 µg/mL
Risk Factor Tailing: Secondary amines interact with silanols.Kinetic Resolution: Reaction rates may differ between enantiomers.Solubility: Salt forms may precipitate in CO2.

Detailed Methodologies

Method A: Chiral Normal Phase HPLC (The Gold Standard)

This is the preferred method for synthetic chemists due to the non-destructive nature and ease of recovery.

  • Scientific Rationale: N-Me-Phe-OtBu possesses an aromatic ring and a bulky ester group. Polysaccharide-based stationary phases (specifically Chiralcel OD-H or Chiralpak AD-H ) utilize the steric bulk of the tert-butyl group to fit into the chiral "grooves" of the polymer, while the phenyl ring engages in

    
    -
    
    
    
    interactions with the carbamate selector.
  • Critical Parameter - The Additive: Secondary amines are prone to severe peak tailing due to interaction with residual silanol groups on the silica support.

    • Recommendation: Use Diethylamine (DEA) at 0.1%.[1]

    • Avoid: Trifluoroacetic acid (TFA).[1] While common for peptides, the tert-butyl ester is acid-labile. Although 0.1% TFA is often tolerated for short runs, DEA is safer and provides better peak shape for the free base amine.

Recommended Protocol
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 0.5 mL/min (Lower flow improves resolution for bulky esters).

  • Temperature: 20°C (Lower temperature enhances enantioseparation via enthalpy control).

  • Detection: UV at 254 nm (Phenyl ring absorption).

Expert Insight: If Chiralcel OD-H fails to resolve, switch to Chiralpak AD-H . The amylose backbone of AD-H often provides complementary selectivity for N-methylated species compared to the cellulose backbone of OD-H.

Method B: Marfey’s Reagent (The "Fallback" Solution)

When a chiral column is unavailable, or the sample is in a complex biological matrix (e.g., plasma), derivatization with Marfey’s reagent (FDAA) is the standard.[2]

  • Mechanism: FDAA reacts with the secondary amine to form diastereomers. These have different physical properties and can be separated on an achiral C18 column.

  • Self-Validating Step: You must run a blank (reagent only) and a racemic standard to confirm the elution order of the L-L and L-D diastereomers.

Recommended Protocol
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Reaction: Mix 50 µL sample (50 mM) with 100 µL L-FDAA (1% in acetone) and 20 µL 1M NaHCO3. Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 60% B over 40 mins.

  • Detection: UV 340 nm (Specific to the dinitrophenyl derivative, eliminating interference from non-derivatized impurities).

Method C: Chiral SFC (The Modern High-Throughput Choice)

Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the main mobile phase. It is ideal for hydrophobic esters like N-Me-Phe-OtBu.

  • Advantage: The low viscosity of scCO2 allows for high flow rates (3-4 mL/min) without high backpressure, reducing run times to < 5 minutes.

  • Column: Chiralpak IG or Chiralpak ID (Immobilized phases are preferred to prevent stripping by co-solvents).

Decision Framework (Workflow)

The following diagram illustrates the logical pathway for selecting the appropriate method based on your laboratory's constraints and sample nature.

MethodSelection Start Start: N-Me-Phe-OtBu Sample CheckScope Is this for Trace Bio-Analysis? Start->CheckScope CheckEquip Is Chiral HPLC/SFC Available? CheckScope->CheckEquip No (Pure Compound) MethodMarfey Method B: Marfey's Derivatization (Achiral C18 Column) CheckScope->MethodMarfey Yes (e.g. Plasma) CheckEquip->MethodMarfey No CheckThroughput Is High Throughput Required? CheckEquip->CheckThroughput Yes MethodSFC Method C: Chiral SFC (Chiralpak IG/ID) CheckThroughput->MethodSFC Yes (>10 samples/day) MethodHPLC Method A: Normal Phase HPLC (Chiralcel OD-H + DEA) CheckThroughput->MethodHPLC No (Standard QC) Fail Switch Column: OD-H -> AD-H Adjust Temp: 20°C -> 10°C MethodHPLC->Fail Poor Resolution?

Caption: Decision tree for selecting the optimal enantiomeric excess determination method for N-Me-Phe-OtBu.

Experimental Data & Troubleshooting

Expected Chromatographic Performance (Method A)

Running N-Me-Phe-OtBu on Chiralcel OD-H (90:10 Hex/IPA, 0.1% DEA):

ParameterValueInterpretation
k' (Enantiomer 1) 0.8 – 1.2Good retention, ensuring separation from void volume.
Alpha (

)
1.4 – 1.8High selectivity; indicates the CSP discriminates the enantiomers well.
Resolution (

)
> 2.5Baseline separation (Baseline is considered

).
Troubleshooting Guide
  • Peak Tailing:

    • Cause: Interaction of the secondary amine (N-Me) with silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IA (immobilized) which tolerates wider solvent ranges.

  • Ester Hydrolysis:

    • Symptom:[2][3][4][5] Appearance of a new peak (N-Me-Phe-OH) or split peaks.

    • Fix: Ensure mobile phase is strictly anhydrous. Avoid TFA. Store samples in neutral solvents.

  • Low Resolution:

    • Cause: N-methyl group reduces H-bonding capability compared to NH2.

    • Fix: Lower temperature to 5°C-10°C. This increases the differential binding enthalpy between the enantiomers.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Waters Corporation. (2023). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

Sources

A Comparative Guide to Tert-Butyl vs. Methyl Ester Protection for N-Methyl Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. For N-methylated amino acids, such as N-methyl phenylalanine—a residue frequently incorporated to enhance enzymatic stability and membrane permeability—the choice of a C-terminal protecting group dictates the overall synthetic strategy.[1][2] This guide provides an in-depth, objective comparison between two of the most common carboxyl protecting groups, the tert-butyl (tBu) ester and the methyl (Me) ester, for N-methyl phenylalanine, supported by experimental data and detailed methodologies.

The Strategic Role of the Ester Protecting Group

The carboxyl group of an amino acid must be masked, or "protected," to prevent it from reacting during the amide bond formation (coupling) step of peptide synthesis. The ideal protecting group must be stable throughout chain elongation but readily and selectively removable at the appropriate stage without compromising the integrity of the growing peptide chain. The choice between a tert-butyl and a methyl ester hinges on their differing labilities, which determines their compatibility with the two primary orthogonal protection schemes in modern peptide synthesis: the Fmoc/tBu and Boc/Bzl strategies.[3]

Synthesis of Protected N-Methyl Phenylalanine Esters

The preparation of the protected amino acid is the foundational step. Both esters can be synthesized through established methods, though the choice of reagents and conditions differs significantly.

  • N-Methyl Phenylalanine Methyl Ester (H-NMe-Phe-OMe): This derivative is commonly prepared by treating N-methyl phenylalanine with methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or by starting with L-phenylalanine methyl ester hydrochloride and subsequently performing N-methylation.[1][4] The direct esterification with thionyl chloride in methanol is a classic and efficient method.[4]

  • N-Methyl Phenylalanine Tert-butyl Ester (H-NMe-Phe-OtBu): The synthesis of the tert-butyl ester is more nuanced due to the steric hindrance of the tBu group. A common laboratory method involves the acid-catalyzed addition of isobutylene to the carboxylic acid. Alternatively, using tert-butyl acetate in the presence of a strong acid like perchloric acid or employing specialized reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can provide the desired product.[5][6]

Head-to-Head Comparison: Tert-Butyl vs. Methyl Ester

The fundamental difference between these two protecting groups lies in their cleavage mechanism and resulting chemical stability.

FeatureTert-Butyl (tBu) EsterMethyl (Me) Ester
Cleavage Condition Strong Acid (e.g., Trifluoroacetic Acid)Base (Saponification, e.g., LiOH, NaOH)
Cleavage Mechanism Acid-catalyzed unimolecular elimination (E1)Base-catalyzed nucleophilic acyl substitution
Stability to Base High (Stable to piperidine used in Fmoc-SPPS)[7]Low (Labile to basic hydrolysis)
Stability to Acid Low (Highly labile to TFA)High (Generally stable to mild/moderate acid)[8]
Orthogonality Orthogonal to base-labile Fmoc groupNot orthogonal to base-labile protecting groups
Primary Application Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)Solution-phase synthesis; specialized applications
Key Side Reaction Alkylation by t-butyl cation (requires scavengers)[9]Potential for racemization under basic conditions
Stability and Orthogonality: The Deciding Factor

The tert-butyl ester is the cornerstone of the most widely used solid-phase peptide synthesis (SPPS) strategy: Fmoc/tBu chemistry.[3] Its stability to the basic conditions (typically 20% piperidine in DMF) required to remove the Nα-Fmoc group is its defining feature.[7] This allows for the sequential addition of amino acids to the growing peptide chain. The tBu group is then cleaved simultaneously with other acid-labile side-chain protecting groups during the final step using a strong acid like trifluoroacetic acid (TFA).[7][10] This represents a truly orthogonal system.

Conversely, the methyl ester is not compatible with the standard Fmoc/tBu strategy because it would be susceptible to cleavage under the basic conditions used for Fmoc deprotection, especially over multiple cycles. Its stability in acidic conditions makes it more suitable for Boc-based synthesis strategies or, more commonly, for solution-phase peptide synthesis where fragments are created and later combined.

Deprotection: Mechanisms and Practical Considerations

Deprotection of Tert-butyl Esters

The cleavage of a t-butyl ester is an acid-catalyzed process that proceeds through a stable tertiary carbocation intermediate.[9][11]

  • Mechanism: The ester oxygen is protonated by a strong acid (TFA), weakening the carbon-oxygen bond. This bond cleaves to form the carboxylic acid and a highly stable tert-butyl cation. The cation is then neutralized, typically by deprotonation to form the volatile gas isobutylene or by reacting with a scavenger.[11][12]

  • The Scavenger Imperative: The generated t-butyl cation is a potent electrophile that can re-alkylate nucleophilic side chains in the peptide, such as tryptophan, methionine, or cysteine. To prevent these deleterious side reactions, "scavengers" like water, triisopropylsilane (TIS), or thioanisole must be included in the cleavage cocktail to trap the cation.[9]

Deprotection of Methyl Esters

The standard method for methyl ester cleavage is saponification—hydrolysis under basic conditions.[13]

  • Mechanism: A hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and yielding the carboxylate salt. A final acidic workup is required to protonate the carboxylate.

  • Challenges and Alternatives: The primary risk associated with basic hydrolysis is the potential for epimerization (racemization) at the α-carbon, particularly if the reaction is prolonged or heated. Furthermore, for complex peptides, the required aqueous workup can be challenging. Milder, non-hydrolytic methods have been developed, such as using lithium iodide (LiI) in a non-aqueous solvent or employing reagents like aluminum trichloride with N,N-dimethylaniline, which can cleave the ester under Lewis acidic conditions.[14][15]

Experimental Workflows and Protocols

To provide a practical context, the following are representative workflows and protocols for the use of each protecting group with Fmoc-N-methyl-L-phenylalanine.

Workflow 1: Tert-Butyl Ester in Fmoc-SPPS

cluster_protection Protection cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Cleavage & Deprotection A H-NMe-Phe-OH B Fmoc-NMe-Phe-OH A->B Fmoc-OSu C Couple Fmoc-NMe-Phe-OH to Resin-NH2 B->C D Fmoc Deprotection (Piperidine) C->D E Couple Next Fmoc-AA-OH D->E F Repeat Cycles E->F G Treat with TFA Cocktail (TFA/TIS/H2O) F->G H Precipitate Peptide (Cold Ether) G->H I Purify Peptide (HPLC) H->I

Caption: Experimental workflow incorporating Fmoc-NMe-Phe-OH in Fmoc/tBu SPPS.

Protocol: TFA-Mediated Cleavage of a Peptide Containing NMe-Phe from Resin

  • Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 1 mL) for 20 minutes in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Causality: TFA is the strong acid for cleavage, water helps suppress aspartimide formation, and TIS acts as a scavenger for the t-butyl cations and other potential cationic species.[10]

  • Reaction: Drain the DCM from the resin and add the cleavage cocktail (e.g., 2 mL). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (e.g., 10 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with additional cold ether. Dry the crude peptide under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

Workflow 2: Methyl Ester in Solution-Phase Synthesis

cluster_protection Protection cluster_synthesis Solution-Phase Coupling cluster_deprotection Deprotection (Saponification) A H-NMe-Phe-OH B H-NMe-Phe-OMe A->B SOCl2, MeOH C Boc-NMe-Phe-OMe B->C Boc2O D Couple with Boc-AA-OH C->D E Isolate Dipeptide Ester D->E F Treat with LiOH in THF/H2O E->F G Acidify with aq. HCl F->G H Extract & Purify G->H

Caption: Workflow for using a methyl ester in solution-phase peptide synthesis.

Protocol: Saponification of a Dipeptide Methyl Ester

  • Dissolution: Dissolve the protected dipeptide methyl ester (e.g., Boc-Gly-(NMe)Phe-OMe, 1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 mL). Causality: THF is used to solubilize the organic peptide, while water is required for the hydrolysis reaction.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide (LiOH·H₂O, e.g., 1.2 mmol) in water (1 mL) dropwise.

  • Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). Causality: Lower temperature is used initially to minimize the risk of racemization.

  • Quenching & Acidification: Once complete, cool the reaction back to 0°C. Carefully acidify the mixture to pH ~2-3 by adding 1N aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by flash chromatography or recrystallization as needed.

Conclusion and Recommendations

The choice between tert-butyl and methyl ester protection for N-methyl phenylalanine is not a matter of superiority, but of strategic compatibility.

  • Choose the Tert-Butyl Ester for:

    • Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Its stability to piperidine and clean, acid-labile cleavage make it the default choice for this powerful and widely used methodology.

  • Choose the Methyl Ester for:

    • Solution-Phase Synthesis: It is a cost-effective and stable protecting group suitable for the synthesis of peptide fragments, especially within a Boc/Bzl protection scheme.

    • Final C-terminal Residue: When the final product is intended to be a C-terminal methyl ester, it serves as a permanent modification rather than a temporary protecting group.

For researchers and drug development professionals, understanding the distinct chemical properties and procedural demands of each protecting group is crucial for designing robust, efficient, and successful synthetic routes for novel N-methylated peptides.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ResearchGate. (2015). How can I deprotect esters using TFA?.
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Aapptec Peptides. (n.d.). N-Methyl amino acids.
  • BenchChem. (n.d.). Stability of the tert-Butyl (tBu)
  • ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • ACS Publications. (2024).
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • ChemicalBook. (n.d.). N-Boc-alpha-methyl-D,L-phenylalanine synthesis.
  • PrepChem.com. (n.d.). Synthesis of phenylalanine methyl ester.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • Reddit. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before?.
  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2024). tert-Butyl Esters.
  • ResearchGate. (n.d.). Recent developments in chemical deprotection of ester functional group.
  • ACS GCI Pharmaceutical Roundtable. (2026). Ester Deprotection.
  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
  • PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.
  • Semantic Scholar. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF.
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • The Royal Society of Chemistry. (2009).
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • SynArchive. (2024). Protection of Carboxylic acid by Ester.
  • ResearchGate. (n.d.). Deprotection of N-Fmoc-a-amino acid methyl esters 1a-i..
  • PubChem. (n.d.). L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester.
  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Reddit. (2016). Most labile ester protecting group?.

Sources

Chiral Purity Verification of N-Methyl Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of an N-methyl group into an amino acid backbone enhances proteolytic stability and membrane permeability, making N-methyl amino acids (NMAAs) critical building blocks for peptide therapeutics (e.g., Cyclosporine, Vancomycin). However, this modification introduces significant analytical hurdles: cis/trans amide rotamerism , increased steric hindrance , and a heightened propensity for racemization during synthesis.

This guide objectively compares the two dominant methodologies for verifying the chiral purity of NMAAs:

  • Indirect Derivatization (Marfey’s Method): The gold standard for hydrolysates and trace impurity detection.

  • Direct Chiral Chromatography (CSP-HPLC/SFC): The preferred method for process monitoring of protected intermediates (Fmoc/Boc) and preparative isolation.

The Technical Challenge: Why N-Methylation Complicates Analysis

Before selecting a method, one must understand the physical chemistry that causes standard amino acid protocols to fail for NMAAs.

The Rotamer Effect

Unlike primary amino acids, NMAAs lack the amide proton (


). When derivatized (e.g., with Fmoc or FDAA), the steric clash between the 

-methyl group and the carbonyl oxygen forces the molecule into two distinct conformational populations (rotamers) observable on NMR and HPLC time scales.
  • Result: Single enantiomers often appear as split or broad peaks in achiral chromatography, mimicking impurities.

  • Solution: Elevated column temperatures (

    
    C) are often required to coalesce rotamers by lowering the rotational energy barrier.
    
Racemization Mechanisms

NMAAs are more prone to racemization during coupling than standard amino acids. The lack of an amide proton prevents the formation of a hydrogen bond that typically stabilizes the chiral center. Instead, activation facilitates the formation of an oxazolium-5-oxide intermediate, which readily epimerizes.

Method A: Advanced Marfey’s Method (Indirect)

Best For: Complex matrices (fermentation broths), hydrolysates, and trace analysis (<0.1% D-isomer).

Principle

The analyte reacts with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA) via nucleophilic aromatic substitution. This converts enantiomers (L- and D-NMAA) into diastereomers (L-FDAA-L-NMAA and L-FDAA-D-NMAA), which have different physical properties and can be separated on standard achiral C18 columns.

Critical Protocol Adjustment for N-Methyl Species

Standard Marfey’s protocols often fail for NMAAs because the secondary amine is less nucleophilic and more sterically hindered than a primary amine.

Optimized Protocol:

  • Preparation: Dissolve 50 µg of sample in 100 µL H₂O.

  • Reagent Addition: Add 200 µL of 1% L-FDAA in acetone.

  • Base Addition: Add 40 µL of 1 M NaHCO₃.

  • Reaction (The Pivot): Heat at 45–50°C for 90 minutes .

    • Note: Standard AAs react in 60 mins at 40°C. NMAAs require higher energy to overcome steric hindrance at the nitrogen.

  • Quench: Cool and add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: Inject onto a C18 core-shell column (e.g., Kinetex C18).

Data Interpretation

The D-isomer derivative typically elutes after the L-isomer derivative due to increased hydrophobicity of the diastereomeric conformation.

  • LOD: ~1–10 pmol (High UV sensitivity due to dinitrophenyl extinction coefficient).

Method B: Direct Chiral Chromatography (CSP-HPLC)

Best For: QC of raw materials, process intermediates (Fmoc-protected), and non-destructive isolation.

Direct analysis avoids the kinetic resolution issues of derivatization but requires selecting the correct Chiral Stationary Phase (CSP).

Scenario 1: Protected NMAAs (Fmoc/Boc)

Most synthesis checks occur here. The bulky protecting groups actually aid separation on polysaccharide columns by providing "handles" for


 interactions.
  • Recommended Columns: Immobilized Amylose/Cellulose (e.g., CHIRALPAK IG, CHIRALPAK IA).

  • Mobile Phase: Alkane/Alcohol (Normal Phase) or Acetonitrile/Water (Reversed Phase).

  • Key Insight: Chlorinated solvents (DCM/Chloroform) in the mobile phase can induce specific conformational locks in Fmoc-NMAAs, enhancing resolution (

    
    ) significantly compared to alcohols alone.
    
Scenario 2: Free NMAAs (Zwitterionic)

Crown ether columns (standard for primary AAs) perform poorly for NMAAs because the


-methyl group disrupts the tripod hydrogen bonding required for recognition.
  • Recommended Columns: Zwitterionic Cinchona Alkaloid (e.g., CHIRALPAK ZWIX(+) or ZWIX(-)).[1]

  • Mechanism: Simultaneous anion/cation exchange. The column binds the carboxylate and the ammonium ion.

  • Mobile Phase: MeOH/MeCN with 50mM Formic Acid + 25mM Diethylamine.

  • Advantage: ZWIX columns are MS-compatible, allowing direct mass confirmation of impurities.

Comparative Analysis & Data

The following table synthesizes performance metrics for N-Methyl-Alanine as a representative analyte.

FeatureMarfey's Method (Indirect)Direct CSP (Polysaccharide - Fmoc)Direct CSP (Zwitterionic - Free)
Analyte State Free (Hydrolysate)Protected (Fmoc/Boc)Free (Zwitterion)
Separation Mode Achiral C18 (Diastereomeric)Chiral Recognition (Enantiomeric)Chiral Recognition (Ion-Exchange)
Resolution (

)
High (> 3.0 typical)Medium (1.5 – 3.0)High (> 2.5)
LOD (UV) Excellent (1 pmol)Good (1 nmol)Poor (Low UV absorbance)
Throughput Low (Reaction time + HPLC)High (5–15 min run)Medium (15–30 min run)
Risk Factor Kinetic Resolution (Reaction incomplete)Solubility/RotamersMobile Phase Optimization

Decision Matrix (Workflow)

The choice of method depends strictly on the chemical state of your amino acid and the sensitivity required.

MethodSelection Start Start: N-Methyl Amino Acid Sample StateCheck Is the Amino Acid Protected? (Fmoc, Boc, Cbz) Start->StateCheck Protected Yes (Protected) StateCheck->Protected Synthesis Intermediate Free No (Free Zwitterion) StateCheck->Free Raw Material / Hydrolysate DirectPoly Method B1: Direct HPLC Column: Chiralpak IA/IG Mode: Normal Phase Protected->DirectPoly Standard QC TraceCheck Is this Trace Analysis? (<0.1% impurity) Free->TraceCheck DirectZWIX Method B2: Direct HPLC Column: ZWIX(+) / ZWIX(-) Mode: Polar Ionic (MeOH) TraceCheck->DirectZWIX No (Routine Purity >98%) Marfeys Method A: Advanced Marfey's Reagent: L-FDAA Column: C18 Core-Shell TraceCheck->Marfeys Yes (High Sensitivity)

Figure 1: Decision tree for selecting the optimal chiral verification method based on analyte state and sensitivity requirements.

Experimental Protocol: System Suitability

To ensure trustworthiness, every chiral analysis must pass a System Suitability Test (SST).

SST for Direct Chiral HPLC (Fmoc-N-Me-AA)
  • Racemic Standard Prep: Mix equimolar amounts of L- and D- standards. Do not rely on "pure" L-standard to show a single peak; you must prove the column can separate them.

  • Resolution Requirement:

    
     (Baseline separation).
    
  • Rotamer Check: If the peak is split (doublet) for a pure enantiomer, increase column temperature by 5°C increments (up to 50°C) until coalescence occurs.

  • Blank Injection: Inject the solvent blank to ensure no carryover, which is common with "sticky" Fmoc derivatives.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Chiral Technologies. Separation of N-Protected Amino Acids on Polysaccharide Columns. Application Guide. Link

  • Ilisz, I., et al. (2013). Direct separation of amino acid enantiomers on Cinchona-based zwitterionic chiral stationary phases. Journal of Chromatography A. Link

  • Steinauer, R., et al. (2016). Analysis of N-methyl amino acids by C3 Marfey’s Method.[13] ACS Omega. Link

  • Sigma-Aldrich (Merck). Chirobiotic Handbook: Macrocyclic Glycopeptide Bonded Phases. Link

Sources

A Head-to-Head Battle of Protecting Groups: H-MePhe-OtBu vs. H-MePhe-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Analytical Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly in the realm of creating therapeutically relevant, N-methylated peptides, the choice of building blocks is paramount. N-methylation is a key modification to enhance proteolytic stability and improve pharmacokinetic profiles.[1][2] However, the introduction of an N-methyl group on an amino acid, such as in N-methyl-L-phenylalanine (MePhe), introduces significant steric hindrance that complicates peptide bond formation.[3][4] This guide provides a detailed analytical comparison of two commonly used C-terminally protected derivatives of N-methylphenylalanine: H-MePhe-OtBu (tert-butyl ester) and H-MePhe-OMe (methyl ester). This comparison will delve into the practical implications of choosing one over the other, covering coupling efficiency, deprotection strategies, risk of racemization, and analytical characterization, all supported by established chemical principles and experimental insights.

At a Glance: Key Differences and Strategic Implications

The fundamental difference between H-MePhe-OtBu and H-MePhe-OMe lies in the nature of their C-terminal protecting groups. The tert-butyl ester of H-MePhe-OtBu is a bulky group cleaved under acidic conditions, while the methyl ester of H-MePhe-OMe is smaller and typically removed by saponification (basic hydrolysis).[5][6] This seemingly subtle distinction has profound consequences for the entire peptide synthesis workflow, from the choice of coupling reagents to the final deprotection strategy and the potential for side reactions.

FeatureH-MePhe-OtBuH-MePhe-OMe
Protecting Group tert-Butyl (tBu) esterMethyl (Me) ester
Cleavage Condition Acidolysis (e.g., TFA)[7]Saponification (e.g., LiOH, NaOH)[8]
Orthogonality in Fmoc-SPPS Fully orthogonal[5]Conditionally orthogonal; potential for side reactions[6]
Steric Hindrance HigherLower
Racemization Risk during Deprotection LowHigher, especially during saponification[9]
Primary Application Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)Solution-phase synthesis; specialized on-resin modifications

The Critical Coupling Step: Navigating Steric Hindrance

The success of incorporating an N-methylated amino acid into a growing peptide chain is heavily dependent on overcoming the steric hindrance at the N-terminal secondary amine.[3][4] This challenge necessitates the use of highly efficient coupling reagents.

For both H-MePhe-OtBu and H-MePhe-OMe, standard carbodiimide reagents like DIC are often insufficient. Uronium or phosphonium-based reagents are generally required to achieve high coupling yields.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to suppress racemization.[3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective phosphonium-based reagent for coupling N-methylated amino acids.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers reactivity comparable to HATU and is a safer alternative to benzotriazole-based reagents.[10]

While the steric bulk of the C-terminal protecting group can influence coupling kinetics, the primary challenge remains the N-methyl group. Therefore, the choice of coupling reagent is largely independent of whether a t-butyl or methyl ester is used. However, for subsequent couplings to the N-terminus of the newly incorporated MePhe residue, the slightly smaller profile of the methyl ester in H-MePhe-OMe might offer a marginal kinetic advantage in some sequence contexts, though this is not extensively documented.

Experimental Protocol: Coupling of Fmoc-N-MePhe-OH Derivatives

This protocol outlines the general procedure for coupling either Fmoc-N-MePhe-OtBu or Fmoc-N-MePhe-OMe in a standard solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-MePhe-OtBu or Fmoc-N-MePhe-OMe (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Bromophenol Blue test solution

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-MePhe-OtBu or Fmoc-N-MePhe-OMe and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling may be necessary.[11]

  • Monitoring Coupling Completion: Perform the Bromophenol Blue test. A yellow to greenish-yellow color indicates complete coupling, while a blue or greenish-blue color signifies an incomplete reaction, necessitating a recoupling step.[3]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

coupling_workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-N-MePhe-OX + HATU/DIPEA (X = tBu or Me) wash1->coupling monitor Bromophenol Blue Test coupling->monitor recouple Recouple monitor->recouple Incomplete (Blue) wash2 DMF Wash monitor->wash2 Complete (Yellow) recouple->coupling end Fmoc-N-MePhe-Peptide-Resin wash2->end

Caption: Workflow for the incorporation of Fmoc-N-MePhe-OX (X = tBu or Me) in SPPS.

Deprotection Strategies: A Tale of Two Chemistries

The choice between H-MePhe-OtBu and H-MePhe-OMe dictates the final deprotection strategy and has significant implications for the overall synthesis plan, especially concerning orthogonality.

H-MePhe-OtBu: The Acid-Labile Workhorse

The tert-butyl ester is cleaved under strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[7] This makes it fully compatible with the standard Fmoc/tBu orthogonal protection strategy, where the Fmoc group is removed with a mild base (piperidine) and the tBu-based side-chain protecting groups are removed simultaneously with the cleavage from the resin.[12]

Advantages:

  • High Orthogonality: The acidic cleavage of the tBu group does not interfere with the base-labile Fmoc group.[5]

  • Simultaneous Deprotection: The tBu ester is cleaved along with other tBu-based side-chain protecting groups and cleavage from many common resins (e.g., Wang, Rink Amide).

  • Low Risk of Racemization: Acid-mediated deprotection generally poses a low risk of racemization at the adjacent chiral center.

Challenges:

  • Cation Scavengers: The cleavage of the tBu group generates tert-butyl cations, which can lead to the re-alkylation of sensitive residues like cysteine and tryptophan. The use of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is essential.[13]

Experimental Protocol: TFA Cleavage of a Peptide Containing MePhe(OtBu)
  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, wash with cold ether, and then lyophilize to obtain the crude product.

H-MePhe-OMe: The Base-Sensitive Alternative

The methyl ester is typically removed by saponification, which involves treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[8] This approach is not commonly used in standard Fmoc-SPPS for linear peptides due to several significant drawbacks.

Advantages:

  • Orthogonality to Acid-Labile Groups: The methyl ester is stable to the acidic conditions used to cleave tBu-based protecting groups, offering an alternative layer of orthogonality.

Challenges:

  • Harsh Conditions: Saponification requires strong basic conditions that can be detrimental to the peptide, potentially causing degradation or side reactions.[5]

  • High Risk of Racemization: N-methylated amino acid esters are known to be more susceptible to racemization during saponification compared to their non-methylated counterparts.[9] This is a critical concern for maintaining the stereochemical integrity of the peptide.

  • Compatibility with Resins: The basic conditions required for saponification can lead to premature cleavage of the peptide from base-labile resins.

  • Incomplete Reactions: The saponification of sterically hindered esters can be slow and may not proceed to completion.[14]

Experimental Protocol: Saponification of a Resin-Bound Peptide with a MePhe(OMe) Residue

Note: This procedure requires careful optimization to minimize side reactions.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent mixture (e.g., THF/water).

  • Saponification: Prepare a solution of LiOH (e.g., 1 M in water) and add it to the resin. The reaction time can vary from a few hours to overnight and should be carefully monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Neutralization and Washing: After the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl). Wash the resin extensively with water, followed by DMF and DCM.

deprotection_pathways cluster_otbu H-MePhe-OtBu Pathway cluster_ome H-MePhe-OMe Pathway peptide_otbu Peptide-MePhe(OtBu)-Resin cleavage_tfa TFA Cleavage Cocktail (TFA/H2O/TIS) peptide_otbu->cleavage_tfa product_otbu Crude Peptide-MePhe-OH cleavage_tfa->product_otbu peptide_ome Peptide-MePhe(OMe)-Resin saponification Saponification (e.g., LiOH/H2O/THF) peptide_ome->saponification product_ome Crude Peptide-MePhe-OH saponification->product_ome

Caption: Deprotection pathways for peptides containing MePhe(OtBu) vs. MePhe(OMe).

Analytical Characterization: Distinguishing the Derivatives

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for monitoring the synthesis and characterizing the final peptide products.[2][15]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for assessing the purity of the crude and purified peptides. Peptides synthesized with H-MePhe-OtBu versus H-MePhe-OMe will have identical final structures after deprotection and should, in principle, have the same retention time. However, the choice of protecting group can significantly impact the impurity profile observed in the crude product. For instance, incomplete saponification of the methyl ester or base-induced side products would lead to additional peaks in the chromatogram for peptides synthesized with H-MePhe-OMe. Similarly, incomplete cleavage of the tert-butyl ester or byproducts from scavenger reactions might be observed with H-MePhe-OtBu.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the desired peptide and identifying any impurities.[15] During the synthesis, LC-MS can be used to analyze small cleavage samples to monitor the efficiency of coupling and deprotection steps.

  • Protected Fragments: Analysis of protected peptide fragments can help diagnose issues during synthesis. The mass difference between a peptide containing MePhe(OtBu) and one with MePhe(OMe) is 28.03 Da (C2H4).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to sequence the peptide and pinpoint the location of the N-methylated residue. The fragmentation patterns of the protected amino acids would also differ, aiding in the identification of protected intermediates.

Conclusion and Recommendations

The choice between H-MePhe-OtBu and H-MePhe-OMe is a critical decision that should be guided by the overall synthetic strategy.

H-MePhe-OtBu is the clear choice for routine Fmoc-based solid-phase peptide synthesis of linear peptides. Its full orthogonality, straightforward deprotection in the final cleavage step, and lower risk of racemization make it a more reliable and robust building block.

H-MePhe-OMe may be considered in more specialized applications, such as solution-phase synthesis or for on-resin modifications where the methyl ester serves as an orthogonal protecting group that can be selectively removed in the presence of acid-labile groups. However, its use requires careful optimization to mitigate the significant risks of racemization and peptide degradation during saponification.

For researchers and drug development professionals aiming for efficient and reliable synthesis of N-methylated peptides, H-MePhe-OtBu represents the more practical and strategically sound option for the majority of applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Peptidomimetic Development. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH. BenchChem.
  • Stewart, J. M., & Young, J. D. (1969). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 47(15), 2859-2864.
  • Albericio, F., & Carpino, L. A. (2015). Green Chemistry - In situ Fmoc removal. RSC Advances, 5(104), 85675-85680.
  • Wu, Y., & Tossi, A. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 47(13), 2247-2249.
  • BenchChem. (2025). A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Moroder, L., & Besse, D. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5671-5678.
  • Biron, E., & Kessler, H. (2011). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 16(11), 9146-9161.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BOC Sciences. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques. BOC Sciences.
  • BenchChem. (2025). A Comparative Guide to Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis: H-Asp(OtBu). BenchChem.
  • ResearchGate. (2016, June 1). Does anyone know a efficient method to coupling Fmoc-phe-OH or Fmoc-phe-phe-OH with d-glucosamine, by amide bound?.
  • Wu, Y., & Sun, Y. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 72(11), 4259-4262.
  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Glu(OMe)-OH in Fmoc-Based Peptide Synthesis. BenchChem.
  • Aurelio, L., & Hughes, A. B. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(10), 3849-3860.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(22), 7010-7019.
  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)
  • Anderson, G. W., & Callahan, F. M. (1960). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry, 25(4), 596-599.
  • Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. Journal of the American Society for Mass Spectrometry, 15(12), 1747-1754.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959.
  • Waters Corporation. (n.d.). Peptide and Protein Bioanalysis Application Notebook.
  • Adib, M., Mohammadi, Z., & Jahani, F. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 735-744.
  • Seebach, D., & Thaler, A. (1993). Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
  • Sun, D., Zhang, L., & Wang, J. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 6(S1), S417-S422.
  • D'Andrea, L. D., et al. (2006). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Journal of Medicinal Chemistry, 49(15), 4563-4567.
  • Sharp, J. S., et al. (2020). Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. Journal of the American Society for Mass Spectrometry, 31(3), 573-581.
  • Skwierczynski, R. D., & Connors, K. A. (1993). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Pharmaceutical Research, 10(8), 1174-1180.
  • Gregg, R. A., et al. (2016). Stereoselective differences between the reinforcing and motivational effects of cathinone-derived 4-methylmethcathinone (mephedrone) in self-administering rats. Psychopharmacology, 233(18), 3351-3362.
  • Konermann, L., et al. (2020). HDX-MS: An Analytical Tool to Capture Protein Motion in Action. Accounts of Chemical Research, 53(7), 1384-1393.
  • Mardal, M., et al. (2020). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Molecules, 25(24), 6030.
  • Mayhew, C. A., et al. (2013). Distinguishing two isomeric mephedrone substitutes with selective reagent ionisation mass spectrometry (SRI-MS). International Journal for Ion Mobility Spectrometry, 16(3), 193-198.
  • Mayhew, C. A., et al. (2013). Distinguishing two isomeric mephedrone substitutes with selective reagent ionisation mass spectrometry (SRI-MS).
  • Martínez-Clemente, J., et al. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British Journal of Pharmacology, 167(5), 1113-1126.

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of N-Methyl-L-phenylalanine tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Methyl-L-phenylalanine tert-butyl ester is a specialized amino acid derivative commonly employed in peptide synthesis and medicinal chemistry. While often treated as a standard organic intermediate, its specific structural features—namely the acid-labile tert-butyl ester moiety—dictate a specialized disposal protocol to prevent laboratory accidents.

Critical Safety Insight: The primary operational risk during disposal is not acute toxicity, but pressurization .[1] The tert-butyl ester group is designed to cleave under acidic conditions (e.g., TFA treatment), releasing isobutylene gas .[1] If this compound is inadvertently commingled with acidic waste streams (pH < 2), it can generate sufficient gas to pressurize and rupture waste containers.[1]

Chemical Identity & Hazard Profile[2]
ParameterData
Chemical Name N-Methyl-L-phenylalanine tert-butyl ester
Functional Groups Secondary Amine, tert-Butyl Ester, Phenyl Ring
Physical State Typically a viscous oil or low-melting solid
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Reactivity Acid-Sensitive (Generates gas upon hydrolysis)
Storage 2-8°C, inert atmosphere (argon/nitrogen) recommended

Pre-Disposal Characterization (The "Why" Behind the Protocol)

Before initiating disposal, you must characterize the waste matrix.[1][2] As a Senior Scientist, I enforce a "Self-Validating" protocol: Check the pH before the pour.

The Isobutylene Risk Mechanism

The tert-butyl ester undergoes acid-catalyzed hydrolysis via an E1 elimination mechanism:



  • Scenario: You dispose of excess N-Methyl-L-phenylalanine tert-butyl ester into a "General Organic Waste" carboy that previously received acidic washes (e.g., 1% HCl or TFA).

  • Result: Slow evolution of isobutylene gas in a sealed cap container leads to container bulging or rupture.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance)

Applicable for expired reagents, spill cleanup residues, or contaminated solids.[1]

  • Segregation: Do not mix with oxidizers or strong acids.

  • Containerization: Place the solid substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid Organic - Irritant."

    • Explicitly note: Contains Amino Acid Esters.

  • Disposal Path: This waste typically goes to High BTU Incineration or Lab Pack services.

Phase B: Liquid Waste (Solutions/Reaction Mixtures)

Applicable for mother liquors or reaction byproducts.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • The pH Validation Step (CRITICAL):

    • Dip a pH strip into the waste solution.

    • If pH < 4: Neutralize with a dilute base (e.g., Sodium Bicarbonate solution) until pH is neutral (6-8).[1] Allow any gas evolution to cease before capping.

    • If pH > 4: Proceed to segregation.

  • Segregation:

    • Stream A (Halogenated): Pour into the "Halogenated Organic Waste" carboy.

    • Stream B (Non-Halogenated): Pour into the "Non-Halogenated/Flammable Organic Waste" carboy.

  • Documentation: Log the addition on the waste tag. Include "N-Methyl-L-phenylalanine tert-butyl ester" specifically—do not just write "Organic Waste."

Waste Stream Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring segregation from incompatible acid streams.

DisposalWorkflow Start Waste Generation: N-Methyl-L-phenylalanine t-butyl ester StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Spill Debris StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid SolidPkg Package in HDPE Jar Label: Solid Organic Waste SolidPath->SolidPkg PHCheck CRITICAL STEP: Check pH LiquidPath->PHCheck DisposalSolid Dispose: Lab Pack / Incineration SolidPkg->DisposalSolid IsAcidic Is pH < 4? PHCheck->IsAcidic Neutralize Neutralize with NaHCO3 Vent Gas (Isobutylene) IsAcidic->Neutralize Yes SolventCheck Identify Solvent Type IsAcidic->SolventCheck No Neutralize->SolventCheck pH Neutralized Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens DisposalHalo Dispose: Halogenated Waste Carboy (EPA Code F001/F002) Halo->DisposalHalo DisposalNonHalo Dispose: Flammable Waste Carboy (EPA Code D001) NonHalo->DisposalNonHalo

Caption: Operational logic flow ensuring pH neutralization prior to consolidation to prevent isobutylene gas generation.

Regulatory Compliance & Waste Codes (RCRA)

In the United States, waste classification is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[1][3] While this specific molecule is not P-listed (acutely toxic) or U-listed (toxic), the waste mixture often triggers characteristic codes.[1]

Waste CharacteristicEPA CodeTrigger Condition
Ignitability D001 If the compound is dissolved in flammable solvents (Flash point < 60°C).[3]
Corrosivity D002 If the waste solution pH is < 2 or > 12.5 (Unlikely if neutralized per protocol).
Halogenated Solvents F001 / F002 If dissolved in Methylene Chloride (DCM) or Chloroform.
Toxicity None The pure compound generally does not trigger TCLP toxicity codes, but always verify with local SDS.[1]

Emergency Procedures

Spills
  • Evacuate the immediate area if dust is generated.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine, use an N95 or P100 respirator.[1]

  • Containment: Cover with an inert absorbent (vermiculite or sand).[4] Do not use acidic absorbents.

  • Cleanup: Sweep into a disposable container. Clean the surface with soap and water.[5]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. The amine functionality may cause chemical burns if left prolonged.

  • Eye Contact: Rinse thoroughly for 15 minutes.[6][7] Seek medical attention if irritation persists.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • American Chemical Society (ACS) Green Chemistry Institute. Reagent Guides: Acid Labile Protecting Groups (tert-Butyl Esters). [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedures for Hazardous Chemical Waste Disposal. [Link]

  • PubChem. Compound Summary: Amino Acid Esters (General Safety Data). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-L-phenylalanine tert-butyl ester
Reactant of Route 2
Reactant of Route 2
N-Methyl-L-phenylalanine tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.